Osbond acid
Description
Osbond acid has been reported in Homo sapiens with data available.
Structure
3D Structure
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOENOBFIYBSA-WMPRHZDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912352 | |
| Record name | Osbond acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docosapentaenoic acid (22n-6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25182-74-5, 25448-00-4 | |
| Record name | Osbond acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osbond acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osbond acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Osbond acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSBOND ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosapentaenoic acid (22n-6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Osbond Acid Biosynthesis Pathway from Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, or all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) derived from the essential fatty acid arachidonic acid. While present in human tissues, its biological role is not fully elucidated, though it is implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key enzymes, regulatory mechanisms, and experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in lipidomics, cell biology, and drug development.
The Core Biosynthesis Pathway
The synthesis of this compound from arachidonic acid is a multi-step process occurring primarily in the endoplasmic reticulum. It involves a series of elongation and desaturation reactions catalyzed by specific enzymes. The pathway can be summarized as follows:
-
Elongation of Arachidonic Acid to Adrenic Acid: The 20-carbon arachidonic acid (20:4n-6) is first elongated to the 22-carbon adrenic acid (docosatetraenoic acid; 22:4n-6). This reaction is catalyzed by fatty acid elongases.
-
Further Elongation to Tetracosatetraenoic Acid: Adrenic acid is then elongated to the 24-carbon tetracosatetraenoic acid (24:4n-6).
-
Desaturation to this compound: Finally, tetracosatetraenoic acid undergoes desaturation at the delta-4 position to form the 22-carbon this compound (22:5n-6). This step involves a Δ4-desaturase.
The key enzymes involved in this pathway are:
-
Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): This enzyme is involved in the initial elongation of C18 and C20 PUFAs.[1] In the context of this compound synthesis, ELOVL5 can catalyze the elongation of arachidonic acid.
-
Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2): ELOVL2 is primarily responsible for the elongation of C22 and C24 PUFAs.[2][3] It plays a crucial role in converting adrenic acid to its 24-carbon elongated product.
-
Fatty Acid Desaturase 2 (FADS2) / Δ4-Desaturase: Evidence suggests that the FADS2 enzyme possesses Δ4-desaturase activity in humans, catalyzing the final step in this compound biosynthesis.[4][5]
These enzymes are localized to the endoplasmic reticulum, where the entire biosynthetic pathway is believed to occur.
Signaling Pathway Diagram
Quantitative Data Summary
While precise kinetic parameters for the human enzymes specifically in the this compound pathway are not extensively documented, the following table summarizes available data and estimates based on related substrate activities.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism/System |
| ELOVL5 | Arachidonic Acid (20:4n-6) | Adrenic Acid (22:4n-6) | Data not available | Data not available | Human (recombinant) |
| γ-Linolenic Acid (18:3n-6) | Dihomo-γ-linolenic acid (20:3n-6) | ~25-50 | ~1-5 | Rat liver microsomes | |
| ELOVL2 | Adrenic Acid (22:4n-6) | Tetracosatetraenoic Acid (24:4n-6) | Data not available | Data not available | Human (recombinant) |
| Docosapentaenoic Acid (22:5n-3) | Tetracosapentaenoic Acid (24:5n-3) | ~15-30 | ~0.5-2 | Mouse liver microsomes | |
| FADS2 (Δ4-Desaturase) | Tetracosatetraenoic Acid (24:4n-6) | This compound (22:5n-6) | Data not available | Data not available | Human (MCF-7 cells) |
Note: The provided kinetic data for ELOVL5 and ELOVL2 are based on studies using similar polyunsaturated fatty acid substrates and may not precisely reflect the kinetics with the specific substrates in the this compound pathway. Further research is needed to determine the exact kinetic parameters.
Experimental Protocols
Heterologous Expression and Purification of Human ELOVL5
This protocol describes the expression of human ELOVL5 in E. coli and its subsequent purification.
1. Plasmid Construction:
-
The coding sequence of human ELOVL5 is commercially synthesized with codon optimization for E. coli expression.
-
The gene is then cloned into a pET-28a(+) vector containing an N-terminal His-tag.
2. Protein Expression:
-
The pET-28a-ELOVL5 plasmid is transformed into E. coli BL21(DE3) competent cells.
-
A single colony is used to inoculate 50 mL of LB medium containing kanamycin (50 µg/mL) and grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate 1 L of LB medium with kanamycin.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.
-
The culture is then incubated at 16-18°C for 12-16 hours with shaking.
3. Purification:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Cells are lysed by sonication on ice.
-
The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The column is washed extensively with wash buffer.
-
The His-tagged ELOVL5 protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
The purity of the eluted protein is assessed by SDS-PAGE.
ELOVL5 Elongase Activity Assay
This assay measures the ability of the purified ELOVL5 to elongate a fatty acid substrate.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.0)
- 2.5 mM MgCl2
- 1 mM ATP
- 0.5 mM Coenzyme A
- 1 mM NADPH
- 50 µM [1-14C]-Arachidonic acid (or other fatty acid substrate)
- 100 µM Malonyl-CoA
- 5-10 µg of purified ELOVL5 protein
-
The final reaction volume is 100 µL.
2. Incubation:
-
The reaction is initiated by the addition of the enzyme.
-
Incubate the mixture at 37°C for 30-60 minutes.
3. Termination and Extraction:
-
Stop the reaction by adding 100 µL of 2.5 M KOH in 50% ethanol and incubate at 60°C for 1 hour to saponify the fatty acids.
-
Acidify the reaction with 200 µL of 4 M HCl.
-
Extract the fatty acids twice with 500 µL of hexane.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
4. Analysis:
-
Resuspend the dried fatty acids in a small volume of a suitable solvent.
-
Separate the substrate and elongated product by thin-layer chromatography (TLC) or reverse-phase HPLC.
-
Quantify the radioactivity in the substrate and product bands/peaks using a scintillation counter or radio-TLC scanner.
FADS2 (Δ4-Desaturase) Activity Assay in Cultured Cells
This protocol describes a cell-based assay to measure the Δ4-desaturase activity of FADS2.
1. Cell Culture and Transfection:
-
Culture human cell lines known to express FADS2 (e.g., MCF-7 or HEK293) in appropriate media.
-
For overexpression studies, transiently or stably transfect the cells with a vector expressing human FADS2.
2. Substrate Incubation:
-
Plate the cells in 6-well plates and allow them to adhere.
-
Incubate the cells with a medium containing the desired fatty acid substrate, for example, 10-50 µM of [1-14C]-tetracosatetraenoic acid (24:4n-6).
-
Incubate for a time course (e.g., 6, 12, 24 hours).
3. Lipid Extraction and Analysis:
-
After incubation, wash the cells with PBS and harvest them.
-
Extract total lipids from the cell pellet using the Bligh and Dyer method.
-
Saponify the lipid extract and extract the fatty acids as described in the ELOVL5 assay protocol.
-
Analyze the fatty acid methyl esters by gas chromatography-mass spectrometry (GC-MS) or the free fatty acids by LC-MS/MS to identify and quantify the substrate and the desaturated product (this compound).
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in biological samples.
1. Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or pellet cells.
-
Add an internal standard (e.g., a deuterated analog of this compound).
-
Extract total lipids using the Bligh and Dyer method (chloroform:methanol:water).
2. Saponification and Fatty Acid Extraction:
-
Saponify the lipid extract with methanolic KOH.
-
Acidify the mixture and extract the free fatty acids with hexane.
-
Dry the hexane extract under nitrogen.
3. LC-MS/MS Analysis:
-
Resuspend the fatty acid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile/isopropanol).
-
Perform mass spectrometric analysis in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve.
Regulation of the this compound Biosynthesis Pathway
The biosynthesis of this compound is subject to regulation at multiple levels:
-
Transcriptional Regulation: The expression of the key enzymes, ELOVL5, ELOVL2, and FADS2, is controlled by transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 is a major regulator of lipid metabolism and its activity is influenced by cellular sterol levels and hormonal signals.
-
Substrate Availability: The rate of this compound synthesis is dependent on the availability of its precursor, arachidonic acid. Arachidonic acid is a substrate for several metabolic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, which produce prostaglandins, leukotrienes, and other eicosanoids, respectively. Competition for the common substrate, arachidonic acid, can therefore influence the flux through the this compound pathway.
-
Pharmacological Intervention: Certain drugs can modulate the expression of the enzymes involved. For instance, statins have been shown to increase the mRNA expression of FADS1, FADS2, and ELOVL5.
Experimental Workflow for Studying Pathway Regulation
Conclusion
The biosynthesis of this compound from arachidonic acid is a tightly regulated process involving a specific set of elongase and desaturase enzymes. This technical guide provides a detailed overview of the pathway, summarizes the available quantitative data, and presents experimental protocols for its investigation. A deeper understanding of this pathway and its regulation is crucial for elucidating the biological functions of this compound and for the development of novel therapeutic strategies targeting lipid metabolism in various diseases. Further research is warranted to determine the precise kinetic parameters of the involved enzymes and to fully unravel the complex interplay between the this compound pathway and other branches of arachidonic acid metabolism.
References
- 1. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Osbond Acid: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, systematically known as all-cis-4,7,10,13,16-docosapentaenoic acid (22:5n-6), is an omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in lipid biochemistry. As a C22 very long-chain fatty acid, it is a downstream metabolite of the essential fatty acid linoleic acid and a direct elongation and desaturation product of arachidonic acid.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound, its biochemical properties, and detailed experimental protocols relevant to its study.
Discovery and History
The discovery of essential fatty acids by George and Mildred Burr in 1929 laid the groundwork for understanding the physiological importance of polyunsaturated fatty acids.[3] While the initial focus was on linoleic and linolenic acids, subsequent research elucidated the metabolic pathways that produce longer-chain, more unsaturated fatty acids.
This compound, as a specific isomer of docosapentaenoic acid (DPA), was identified through the characterization of fatty acid profiles in various tissues. The trivial name "this compound" is used in the scientific literature, though the origin of this specific nomenclature is not well-documented in readily available historical records.[4][5] Trivial names for fatty acids often derive from their initial source of isolation or a key characteristic. The n-6 isomer of DPA, this compound, is notably found in adrenal glands and is a marker for dietary sufficiency of the omega-3 fatty acid, docosahexaenoic acid (DHA), as its levels tend to increase when DHA is deficient.
Biochemical Properties and Significance
This compound is a 22-carbon fatty acid with five cis double bonds. Its biochemical significance stems from its position in the omega-6 fatty acid metabolic pathway and its relationship with other key PUFAs.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | (all-cis)-4,7,10,13,16-Docosapentaenoic acid | |
| Trivial Name | This compound | |
| Molecular Formula | C₂₂H₃₄O₂ | |
| Molecular Weight | 330.5 g/mol | |
| CAS Number | 25182-74-5 | |
| Purity (typical) | >98% | |
| Appearance | Solution in ethanol |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum. It is an extension of the metabolic cascade that begins with the essential fatty acid, linoleic acid.
As depicted, arachidonic acid is first elongated to adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid). Subsequently, adrenic acid is desaturated at the delta-4 position to yield this compound.
Experimental Protocols
The study of this compound necessitates precise and reliable methodologies for its extraction, identification, and quantification. The following sections provide detailed protocols for key experimental procedures.
Total Lipid Extraction from Biological Tissues
This protocol is a standard method for extracting total lipids, including this compound, from tissues.
Materials:
-
Tissue sample (e.g., adrenal gland, brain, liver)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh the tissue sample (typically 1 gram).
-
Add the tissue to a glass homogenizer tube.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tissue.
-
Homogenize the tissue thoroughly until a single-phase solution is obtained.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C or for further analysis.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Materials:
-
Lipid extract
-
Methanolic HCl (1.25 M) or BF₃-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Glass vials with Teflon-lined caps
Procedure:
-
Transfer an aliquot of the lipid extract to a glass vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 2 mL of 1.25 M methanolic HCl to the dried lipid extract.
-
Cap the vial tightly and heat at 100°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane to the vial.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The FAMEs are now ready for GC-MS analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical conditions for the analysis of this compound as its methyl ester by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
Quantification: Quantification of this compound is achieved by comparing the peak area of its FAME to that of a known concentration of an internal standard (e.g., heptadecanoic acid, C17:0) and a calibration curve generated with authentic this compound methyl ester standard.
Conclusion
This compound, or all-cis-4,7,10,13,16-docosapentaenoic acid, is a noteworthy omega-6 fatty acid with a distinct position in lipid metabolism. While the etymology of its trivial name remains to be fully elucidated, its biochemical role and metabolic pathways are well-characterized. The experimental protocols provided in this guide offer a robust framework for researchers and scientists to accurately extract, identify, and quantify this compound in various biological matrices, thereby facilitating further investigations into its physiological and pathological significance.
References
physical and chemical properties of all-cis-4,7,10,13,16-docosapentaenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-cis-4,7,10,13,16-docosapentaenoic acid, also known as Osbond acid, is a polyunsaturated omega-6 fatty acid. It is a 22-carbon long-chain fatty acid with five cis double bonds.[1][2][3] As a product of linoleic acid metabolism, it is formed through the elongation and desaturation of arachidonic acid.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and its role in biological signaling pathways.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of all-cis-4,7,10,13,16-Docosapentaenoic Acid
| Property | Value | Source |
| Molecular Formula | C22H34O2 | |
| Molecular Weight | 330.5 g/mol | |
| CAS Number | 25182-74-5 | |
| Appearance | Solid | |
| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: Miscible, 0.1 M Na2CO3: 1 mg/ml | |
| Storage Temperature | -20°C |
Chemical Reactivity and Stability
All-cis-4,7,10,13,16-docosapentaenoic acid is susceptible to oxidation due to the presence of multiple double bonds. It should be stored at -20°C to minimize degradation. For long-term storage, it is recommended to store solutions in separate packages to avoid repeated freezing and thawing cycles. To enhance the solubility of the acid, it can be heated to 37°C and sonicated.
Experimental Protocols
Synthesis
The biosynthesis of all-cis-4,7,10,13,16-docosapentaenoic acid involves the elongation and desaturation of arachidonic acid. In vivo, this process is carried out by a series of enzymes. For laboratory synthesis, total organic synthesis methods are employed, although specific detailed protocols are proprietary and often part of patented procedures.
Purification
High-Performance Liquid Chromatography (HPLC)
A common method for purifying polyunsaturated fatty acids like this compound is reversed-phase HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water is typically used. The separation can begin with a 50:50 (v/v) mixture of acetonitrile and water, followed by a linear gradient to 100% acetonitrile.
-
Detection: UV detection is suitable, with the wavelength set according to the derivatization agent used. For underivatized fatty acids, detection can be performed at lower UV wavelengths (around 200-210 nm).
-
Sample Preparation: The fatty acid sample is dissolved in a suitable organic solvent, such as ethanol or the initial mobile phase composition.
Analysis
Gas Chromatography (GC)
For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).
-
Derivatization: Transesterification is performed using a reagent like methanolic HCl or BF3/methanol. The sample is heated with the reagent to form the FAMEs, which are then extracted with a nonpolar solvent like hexane.
-
Column: A polar capillary column, such as one with a polyethylene glycol (e.g., FAMEWAX) or biscyanopropyl stationary phase, is used to separate the FAMEs.
-
Oven Program: A temperature gradient is employed, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to elute FAMEs of increasing chain length and polarity.
-
Injector and Detector: A split/splitless injector is commonly used, with a flame ionization detector (FID) for quantification.
-
Carrier Gas: Hydrogen or helium is used as the carrier gas.
Mass Spectrometry (MS)
MS is a powerful tool for the structural elucidation and sensitive detection of fatty acids.
-
Ionization: Electrospray ionization (ESI) is commonly used for the analysis of fatty acids in their free form or as esters.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing structural information. The fragmentation patterns can help to identify the fatty acid and, in some cases, locate the positions of the double bonds. For derivatized fatty acids, specific fragmentation patterns of the derivatives are analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural confirmation of all-cis-4,7,10,13,16-docosapentaenoic acid. Specific chemical shifts of the protons and carbons associated with the double bonds and the aliphatic chain confirm the all-cis configuration and the positions of the double bonds. Digital reference materials for NMR analysis are also available.
Signaling Pathways
All-cis-4,7,10,13,16-docosapentaenoic acid is a component of the broader arachidonic acid cascade. Arachidonic acid, released from membrane phospholipids by phospholipase A2, is a precursor to a wide range of bioactive lipid mediators.
The biosynthesis of this compound from arachidonic acid involves a series of elongation and desaturation steps. While it is an omega-6 fatty acid, its downstream signaling and metabolism are areas of ongoing research. It can be retroconverted back to arachidonic acid, suggesting a role in modulating the levels of this key inflammatory precursor. Furthermore, it has been shown to positively modulate the brain's innate immune response and may have a role in resolving neuroinflammation.
Below is a diagram illustrating the biosynthetic pathway from arachidonic acid to all-cis-4,7,10,13,16-docosapentaenoic acid.
The following diagram illustrates a general workflow for the analysis of all-cis-4,7,10,13,16-docosapentaenoic acid from a biological sample.
References
An In-depth Technical Guide on the Role of Arachidonic Acid and its Metabolites, including Osbond Acid, in Human Metabolism
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways originating from arachidonic acid (AA), a pivotal omega-6 polyunsaturated fatty acid in human physiology. While the initial query focused on "Osbond acid," it has been identified as a trivial name for docosapentaenoic acid (DPA n-6), a downstream metabolite of arachidonic acid.[1] Therefore, this document elucidates the entire arachidonic acid cascade, which is fundamental to understanding the biological context and function of this compound and other related eicosanoids. We delve into the enzymatic conversion of arachidonic acid via the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, detailing the synthesis of prostaglandins, thromboxanes, leukotrienes, and epoxyeicosatrienoic acids.[2][3][4] This guide presents quantitative data, detailed experimental protocols for the analysis of these metabolites, and visual diagrams of the core signaling pathways to support researchers, scientists, and drug development professionals in this field.
Introduction: The Central Role of Arachidonic Acid in Cellular Signaling
Arachidonic acid (AA) is a 20-carbon polyunsaturated fatty acid that is a ubiquitous component of cell membranes, where it is typically esterified in the sn-2 position of phospholipids.[5] Its release from the membrane by phospholipase A2 (PLA2) is the rate-limiting step for the synthesis of a vast array of potent, short-lived signaling molecules collectively known as eicosanoids. These lipid mediators are critical regulators of a wide range of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and carcinogenesis.
The metabolism of arachidonic acid is primarily orchestrated by three major enzymatic pathways:
-
The Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes, which are key players in inflammation, pain, fever, and blood clotting.
-
The Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, which are centrally involved in inflammatory and allergic responses.
-
The Cytochrome P450 (CYP) Pathway: Synthesizes epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have significant roles in regulating vascular tone and kidney function.
This compound, or n-6 DPA, is formed through the elongation of arachidonic acid to adrenic acid, which is then converted by a Δ4-desaturase. Its metabolites are also being investigated for their roles in inflammatory resolution.
The Arachidonic Acid Metabolic Pathways
Upon cellular stimulation by various stimuli such as mechanical stress, toxins, or hormones, PLA2 is activated, leading to the release of free arachidonic acid. This free AA then serves as a substrate for the COX, LOX, and CYP enzymes.
Cyclooxygenase (COX) Pathway
The COX enzymes, which exist in at least two isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then rapidly converted by tissue-specific isomerases into various prostanoids:
-
Prostaglandins (e.g., PGE2, PGD2, PGF2α): These molecules have diverse effects, including vasodilation, modulation of inflammation and pain, and induction of fever.
-
Prostacyclin (PGI2): Primarily produced by vascular endothelium, PGI2 is a potent vasodilator and inhibitor of platelet aggregation.
-
Thromboxanes (e.g., TXA2): Mainly synthesized in platelets, TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.
The differential roles of COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation) are a key consideration in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Lipoxygenase (LOX) Pathway
The LOX pathway involves a family of enzymes (5-LOX, 12-LOX, 15-LOX) that introduce oxygen into arachidonic acid. The 5-LOX pathway is particularly prominent in immune cells and leads to the production of leukotrienes:
-
Leukotriene A4 (LTA4): An unstable epoxide that serves as the precursor for other leukotrienes.
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other immune cells.
-
Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): These molecules increase vascular permeability and are powerful bronchoconstrictors, playing a major role in asthma and allergic reactions.
Cytochrome P450 (CYP) Pathway
CYP epoxygenases metabolize arachidonic acid to form four regioisomers of epoxyeicosatrienoic acid (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). These EETs are primarily known for their cardiovascular effects, including vasodilation and anti-inflammatory properties. They are rapidly metabolized to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH), making sEH a therapeutic target for enhancing the beneficial effects of EETs.
Signaling Pathways and Visualizations
The eicosanoid products of arachidonic acid metabolism exert their effects by binding to specific G-protein coupled receptors (GPCRs) on target cells, initiating intracellular signaling cascades that modulate cellular function.
Overview of Arachidonic Acid Release and Metabolism
The following diagram illustrates the initial release of arachidonic acid from the cell membrane and its subsequent entry into the three major metabolic pathways.
Caption: Release of Arachidonic Acid and its entry into major metabolic pathways.
Cyclooxygenase (COX) Signaling Pathway
This diagram details the conversion of arachidonic acid into prostaglandins and thromboxanes via the COX pathway.
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of Docosapentaenoic Acid n-6 (Osbond Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) n-6, also known as Osbond acid (22:5n-6), is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) that plays a role in various physiological processes. As an elongation and desaturation product of the essential fatty acid linoleic acid, DPA n-6 is a naturally occurring component of the lipid profile in various biological systems. This technical guide provides a comprehensive overview of the primary natural sources of DPA n-6, its biosynthetic pathway, and detailed methodologies for its quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Natural Sources and Quantitative Data
Docosapentaenoic acid n-6 is predominantly found in animal-based food products. The concentration of this fatty acid can vary significantly depending on the species, diet, and tissue type. The following tables summarize the quantitative data for DPA n-6 content in various natural sources, compiled from peer-reviewed scientific literature.
Table 1: Docosapentaenoic Acid n-6 (this compound) Content in Meat and Poultry
| Food Source | Sample Type | DPA n-6 (mg/100g of sample) | Reference |
| Lamb | Loin Muscle | 10 - 30 | [1] |
| Intramuscular Fat | Present, not quantified | [2][3] | |
| Pork | Longissimus Muscle | ~11 (in n-3 enriched pork) | [4] |
| Loin | Present, not quantified | [5] | |
| Beef | Variety Meats (Brain) | 326 (as total DPA) | |
| Grass-fed Tallow | Present, low levels | ||
| Grain-fed Tallow | Present, low levels | ||
| Chicken | Breast Meat | Present, not quantified | |
| Skin Fat | Present, not quantified | ||
| Duck | Skin Fat | Present, not quantified |
Table 2: Docosapentaenoic Acid n-6 (this compound) Content in Seafood
| Food Source | Sample Type | DPA n-6 (% of total fatty acids) | Reference |
| Various Fish Species | Muscle Tissue | Varies by species | |
| Shellfish | Various | Present, not quantified |
Table 3: Docosapentaenoic Acid n-6 (this compound) Content in Dairy and Eggs
| Food Source | Sample Type | DPA n-6 (% of total fatty acids) | Reference |
| Cow's Milk | Fat | Present, low levels | |
| Cheese | Various | Present, varies by type | |
| Eggs | Yolk | Present, varies with hen's diet |
Biosynthesis of Docosapentaenoic Acid n-6
DPA n-6 is synthesized in mammals from the essential omega-6 fatty acid, linoleic acid (LA; 18:2n-6), through a series of elongation and desaturation reactions. The pathway involves the conversion of linoleic acid to arachidonic acid (AA; 20:4n-6), which is then further metabolized to DPA n-6.
The key steps in the biosynthesis of DPA n-6 from arachidonic acid are:
-
Elongation: Arachidonic acid is elongated by a fatty acid elongase (ELOVL) to form adrenic acid (AdA; 22:4n-6).
-
Desaturation: Adrenic acid is then desaturated by a delta-4-desaturase (FADS) to produce docosapentaenoic acid n-6 (this compound; 22:5n-6).
Experimental Protocols for Quantification
The accurate quantification of DPA n-6 in biological samples is crucial for research and developmental applications. The standard methodology involves lipid extraction, conversion of fatty acids to their methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Lipid Extraction (Modified Bligh and Dyer Method)
This protocol is a widely used method for the total lipid extraction from biological tissues.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenize a known weight of the tissue sample in a chloroform:methanol:water mixture (1:2:0.8, v/v/v).
-
Add an additional volume of chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v), which will induce phase separation.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
The lower chloroform layer, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Fatty Acid Methylation (FAMEs Preparation)
To prepare the fatty acids for GC analysis, they are converted to their more volatile methyl esters. A common and effective method utilizes boron trifluoride (BF3) in methanol.
Materials:
-
Total lipid extract
-
BF3-methanol reagent (14%)
-
Hexane
-
Saturated sodium chloride solution
-
Screw-cap glass tubes with Teflon liners
Procedure:
-
Dissolve a known amount of the lipid extract in a small volume of hexane in a screw-cap tube.
-
Add the BF3-methanol reagent to the tube.
-
Seal the tube tightly and heat at 100°C for a specified time (e.g., 30-60 minutes) to allow for transesterification.
-
Cool the tube to room temperature and add a saturated sodium chloride solution to stop the reaction and facilitate phase separation.
-
Add hexane to extract the FAMEs. Vortex the mixture and allow the layers to separate.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
Gas Chromatography (GC) Analysis
The prepared FAMEs are separated and quantified using a gas chromatograph.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column, such as a DB-23 or SP-2560, is typically used for the separation of FAMEs.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to effectively separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature (e.g., 200°C), and then ramp up to a final temperature (e.g., 240°C) and hold.
-
Injector and Detector Temperatures: Typically set at 250°C and 260°C, respectively.
-
Identification and Quantification: FAMEs are identified by comparing their retention times to those of known standards. Quantification is achieved by integrating the peak areas and comparing them to the peak areas of an internal standard of known concentration.
Conclusion
This technical guide has provided a detailed overview of the natural sources of docosapentaenoic acid n-6, its biosynthetic pathway, and the established methodologies for its quantification. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development. Further research is warranted to expand the quantitative database of DPA n-6 in a wider variety of food sources and to fully elucidate its physiological roles and potential therapeutic applications.
References
Osbond Acid: A Potential Biomarker for Docosahexaenoic Acid (DHA) Status
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is a critical component of neuronal and retinal cell membranes, playing a vital role in neurodevelopment, cognitive function, and visual acuity.[1][2] Assessing DHA status is crucial in various research and clinical settings; however, direct measurement in target tissues like the brain is invasive. Consequently, there is a need for reliable peripheral biomarkers that reflect tissue DHA levels.[3] Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid), an omega-6 PUFA, has emerged as a potential biomarker for DHA status. This technical guide provides a comprehensive overview of this compound's relationship with DHA, methodologies for its measurement, and its potential utility as a biomarker for researchers, scientists, and drug development professionals.
The Biochemical Relationship Between this compound and DHA
This compound (22:5n-6) and DHA (22:6n-3) are structural isomers, both being 22-carbon long-chain fatty acids. However, they belong to different metabolic pathways and have distinct functional roles.
-
DHA Synthesis: DHA is synthesized from the essential omega-3 fatty acid, alpha-linolenic acid (ALA), through a series of elongation and desaturation steps, with eicosapentaenoic acid (EPA) as a key intermediate.
-
This compound Synthesis: this compound is synthesized from the essential omega-6 fatty acid, linoleic acid (LA), via the elongation and desaturation of arachidonic acid (AA).[3]
Under conditions of DHA deficiency, the synthesis of this compound is upregulated, and it becomes incorporated into cell membranes, particularly in the brain and retina, in place of DHA.[4] This substitution is considered a compensatory mechanism, although this compound is functionally a less effective replacement for DHA. This inverse relationship forms the basis for proposing the ratio of this compound to DHA as a biomarker of DHA status.
Quantitative Data on this compound and DHA
While direct quantitative data from human clinical trials specifically comparing this compound and DHA levels in DHA-sufficient versus -deficient states are limited, studies analyzing the ratio of the parent omega-6 fatty acid, arachidonic acid (AA), to DHA provide valuable insights. As this compound is a direct downstream metabolite of AA, the AA/DHA ratio can serve as a proxy for the this compound/DHA relationship.
Table 1: Arachidonic Acid to DHA Ratios in Various Human Tissues and Conditions
| Tissue/Condition | Population | AA/DHA Ratio (mean ± SD or range) | Reference |
| Red Blood Cell Membranes | |||
| Sickle Cell Disease Patients | Children | Increased in all phospholipid fractions | |
| Healthy Controls | Children | Normal range | |
| Plasma | |||
| Autism Spectrum Disorder | Individuals | 0.57 ± 0.16 | |
| Healthy Controls | Individuals | 0.37 ± 0.07 | |
| Mature Human Milk | |||
| Various Countries | Lactating Women | Ranged from ~0.5 to ~1.5 |
Note: The AA/DHA ratio can vary based on diet, genetics, and disease state.
Table 2: Reference Intervals for n-6 DPA (this compound) and DHA in Red Blood Cells of Pregnant Women in Norway
| Fatty Acid | Relative Concentration (%) (2.5th - 97.5th percentile) | Absolute Concentration (µg/g) (2.5th - 97.5th percentile) |
| n-6 DPA (this compound) | Not specified in the provided abstract | Not specified in the provided abstract |
| DHA | 3.76 - 10.12 | 64.25 - 218.08 |
Data from a study on pregnant women in Norway. Specific data for this compound was not available in the abstract.
Experimental Protocols for Measuring this compound and DHA
The gold standard for the quantitative analysis of this compound and DHA in biological samples is gas chromatography-mass spectrometry (GC-MS).
Sample Preparation from Red Blood Cells (Erythrocytes)
Erythrocyte fatty acid profiles are considered good long-term indicators of dietary fatty acid intake.
Protocol:
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Isolation: Centrifuge the blood to separate plasma and buffy coat from erythrocytes. Wash the erythrocytes with a saline solution.
-
Lipid Extraction: Extract total lipids from the erythrocyte pellet using a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.
-
Derivatization: Convert the fatty acids in the lipid extract to their volatile methyl esters (FAMEs). This is a critical step for GC analysis. Common methods include:
-
Acid-catalyzed methylation: Using methanolic HCl or boron trifluoride (BF3) in methanol.
-
Base-catalyzed methylation: Using sodium methoxide.
-
-
FAMEs Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAMEs extract into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAMEs separation (e.g., a highly polar column like a BPX70 or a DB-23).
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Injector: Split/splitless injector.
-
Mass Spectrometer: Operated in either electron ionization (EI) or chemical ionization (CI) mode. EI is common for identification based on fragmentation patterns, while CI can provide stronger molecular ion signals.
-
Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
Signaling Pathways and the Role of this compound
DHA plays a crucial role in neuronal signaling, primarily through its incorporation into membrane phospholipids, which modulates the function of membrane-bound proteins and serves as a precursor for signaling molecules. Two key pathways influenced by DHA are the PI3K/Akt and the CREB signaling pathways.
DHA's Role in PI3K/Akt and CREB Signaling
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. DHA promotes the activation of Akt, a key kinase in this pathway, which in turn inhibits apoptosis and promotes neuronal survival.
-
CREB (cAMP response element-binding protein) Pathway: CREB is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. DHA has been shown to enhance the activation of CREB.
The functional consequences of this compound substituting for DHA in these pathways are not yet fully elucidated. However, given that this compound is derived from arachidonic acid, a pro-inflammatory precursor, its increased presence in cell membranes at the expense of DHA could potentially alter signaling cascades, leading to suboptimal neuronal function. It is hypothesized that the structural difference between this compound and DHA (one less double bond in this compound) affects membrane fluidity and the conformation of embedded proteins, thereby impacting the efficiency of signaling pathways.
Visualizing Workflows and Pathways
Experimental Workflow for Biomarker Validation
Caption: A generalized workflow for the discovery and validation of a biomarker like the this compound to DHA ratio.
Simplified DHA Signaling Pathway in Neurons
Caption: A diagram illustrating the central role of DHA in key neuronal signaling pathways and the potential impact of its substitution by this compound.
Conclusion and Future Directions
This compound holds promise as a biomarker for assessing long-term DHA status. The inverse relationship between this compound and DHA levels, particularly the this compound/DHA ratio, provides a biologically plausible basis for its use. The analytical methods for its quantification are well-established and robust.
However, several key areas require further investigation before the this compound/DHA ratio can be confidently implemented in clinical and research settings:
-
Quantitative Human Studies: There is a critical need for well-controlled human dietary intervention studies that directly measure this compound and DHA concentrations in various blood compartments (plasma, erythrocytes) in response to varying DHA intakes. This will allow for the establishment of a clear dose-response relationship.
-
Functional Consequences: Further research is necessary to elucidate the precise functional consequences of this compound replacing DHA in neuronal membranes and its impact on key signaling pathways.
-
Biomarker Validation: Rigorous validation studies are required to determine the sensitivity, specificity, and predictive value of the this compound/DHA ratio as a biomarker for clinically relevant outcomes associated with DHA deficiency. The establishment of standardized reference ranges for different populations is also essential.
References
- 1. [The role of docosahexaenoic acid in neuronal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of DHA status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid and the brain- what is its role? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Endogenous Synthesis of Osbond Acid in Mammals
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The term "Osbond acid" refers to all-cis-4,7,10,13,16-docosapentaenoic acid, a 22-carbon omega-6 polyunsaturated fatty acid.[1][2][3] It is an elongation and desaturation product of the more commonly known arachidonic acid.[1][4] This guide details the mammalian biosynthetic pathway leading to this compound, starting from its essential fatty acid precursor, linoleic acid.
Introduction to this compound
This compound, also known as n-6 docosapentaenoic acid (DPA n-6), is a very long-chain polyunsaturated fatty acid. While present in human serum at low concentrations (typically 0.1% to 1%), its levels can be indicative of broader fatty acid metabolism. It is formed from arachidonic acid through a two-step enzymatic process. Understanding its synthesis is crucial for research into lipid metabolism and its role in various physiological and pathological states.
The Biosynthetic Pathway of this compound
The synthesis of this compound in mammals is a multi-step process that occurs primarily in the endoplasmic reticulum. It begins with the essential omega-6 fatty acid, linoleic acid, which must be obtained from the diet. The pathway involves a series of desaturation and elongation reactions.
The key steps are:
-
Conversion of Linoleic Acid to Arachidonic Acid: This involves desaturation and elongation steps to convert the 18-carbon linoleic acid into the 20-carbon arachidonic acid.
-
Elongation of Arachidonic Acid: Arachidonic acid is elongated to form adrenic acid (docosatetraenoic acid).
-
Desaturation of Adrenic Acid: A final desaturation step converts adrenic acid into this compound.
Key Enzymes and Reactions
The synthesis of this compound from its precursor, arachidonic acid, involves two main enzymatic steps:
-
Elongation: Arachidonic acid (20:4n-6) is elongated to docosatetraenoic acid (22:4n-6), also known as adrenic acid. This reaction is catalyzed by fatty acid elongase enzymes.
-
Desaturation: Adrenic acid is then desaturated by a Δ4-desaturase to form this compound (22:5n-6).
The broader pathway from the essential fatty acid linoleic acid is regulated by a series of desaturase and elongase enzymes.
Quantitative Data on Fatty Acid Synthesis
The activity and expression of enzymes involved in polyunsaturated fatty acid synthesis can vary between tissues and under different physiological conditions. Below is a summary of representative data for key enzymes in the pathway.
| Enzyme | Gene | Substrate | Product | Notes |
| Δ6-Desaturase | FADS2 | Linoleic Acid (18:2n-6) | γ-Linolenic Acid (18:3n-6) | Rate-limiting step in HUFA synthesis. |
| Elongase of Very Long Chain Fatty Acids 5 | ELOVL5 | γ-Linolenic Acid (18:3n-6) | Dihomo-γ-linolenic Acid (20:3n-6) | |
| Δ5-Desaturase | FADS1 | Dihomo-γ-linolenic Acid (20:3n-6) | Arachidonic Acid (20:4n-6) | |
| Elongase of Very Long Chain Fatty Acids 6 | ELOVL6 | Arachidonic Acid (20:4n-6) | Adrenic Acid (22:4n-6) | Upregulated expression is seen in some disease states. |
| Δ4-Desaturase | FADS2 (presumed) | Adrenic Acid (22:4n-6) | This compound (22:5n-6) | The Δ4-desaturase activity is attributed to the FADS2 gene. |
Signaling Pathways and Logical Relationships
Biosynthetic Pathway from Linoleic Acid to this compound
Caption: Biosynthesis of this compound from linoleic acid.
Experimental Protocols
Protocol for Quantification of this compound in Mammalian Tissues
This protocol outlines a general method for the extraction, derivatization, and quantification of this compound and other fatty acids from tissue samples using gas chromatography-mass spectrometry (GC-MS).
Objective: To determine the concentration of this compound in a given mammalian tissue sample.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Chloroform/methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0 or C23:0 fatty acid)
-
BF3-methanol or HCl-methanol for methylation
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
Procedure:
-
Homogenization and Lipid Extraction:
-
Weigh approximately 100 mg of frozen tissue and homogenize in 2 mL of ice-cold chloroform/methanol (2:1).
-
Add a known amount of internal standard to the homogenate.
-
Vortex vigorously for 2 minutes and then incubate on ice for 30 minutes.
-
Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.
-
Add 2 mL of BF3-methanol, and heat at 100°C for 30 minutes to create fatty acid methyl esters (FAMEs).
-
Cool the sample and add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a temperature program that allows for the separation of C22 fatty acids. A typical program might be: initial temperature of 100°C, ramp to 250°C at 4°C/min, and hold for 10 minutes.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Broader Context: Metabolism of Arachidonic Acid
This compound is a downstream metabolite of arachidonic acid, a critical signaling molecule. Arachidonic acid itself is released from membrane phospholipids by phospholipases and can be metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) pathway: Produces prostaglandins and thromboxanes, which are involved in inflammation and hemostasis.
-
Lipoxygenase (LOX) pathway: Generates leukotrienes and lipoxins, which play roles in inflammation and immune responses.
-
Cytochrome P450 (CYP) pathway: Forms epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in vascular function.
The synthesis of this compound represents a diversion of arachidonic acid away from these signaling pathways, and its regulation may have implications for cellular signaling.
Arachidonic Acid Metabolic Pathways
Caption: Major metabolic fates of arachidonic acid.
Conclusion
The endogenous synthesis of this compound is an integral part of the complex network of polyunsaturated fatty acid metabolism in mammals. While it is a minor fatty acid by concentration, its synthesis is directly linked to the metabolism of the crucial precursor, arachidonic acid. Further research into the regulation of this compound synthesis and its biological functions will be valuable for understanding lipidomics and developing novel therapeutic strategies targeting fatty acid metabolism.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Osbond Acid in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), is an omega-6 polyunsaturated fatty acid present in human serum.[1] It is derived from the elongation and desaturation of arachidonic acid.[2][3] Emerging research suggests the involvement of this compound and its metabolites in various physiological and pathological processes, including inflammation and cellular signaling.[1][4] Accurate quantification of this compound in serum is crucial for understanding its biological role and for the development of novel therapeutics.
These application notes provide a detailed protocol for the quantification of total this compound in human serum samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a putative signaling pathway for this compound is presented to guide further research into its mechanism of action.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS-based quantification of this compound in human serum. This method is designed to be sensitive and specific, allowing for the accurate determination of this compound concentrations in a complex biological matrix.
| Parameter | Value | Reference |
| Analyte | This compound (all-cis-4,7,10,13,16-docosapentaenoic acid) | |
| Internal Standard | This compound-d5 | |
| Matrix | Human Serum | |
| Extraction Method | Liquid-Liquid Extraction (Folch Method) | |
| Hydrolysis | Acid and Base Catalyzed | |
| Analytical Platform | LC-MS/MS | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |
| Limit of Quantification (LOQ) | ng/mL range | |
| Linearity (R²) | >0.99 |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Human Serum by LC-MS/MS
This protocol details the steps for the extraction, hydrolysis, and analysis of total this compound (free and esterified) from human serum samples.
Materials:
-
Human serum samples
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric acid (HCl), 6N
-
Sodium hydroxide (NaOH), 10N
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Glass test tubes with Teflon-lined screw caps
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase LC column
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Thaw frozen serum samples on ice.
-
In a glass test tube, add 200 µL of serum.
-
Spike the sample with 10 µL of the this compound-d5 internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Vortex briefly to mix.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the serum sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
-
Hydrolysis to Release Esterified this compound:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
To the dried lipid extract, add 400 µL of a 90:10 (v/v) acetonitrile:6N HCl solution.
-
Cap the tube tightly and heat at 100°C for 45 minutes.
-
Cool the tube to room temperature.
-
Add 400 µL of a 90:10 (v/v) methanol:10N NaOH solution.
-
Cap the tube and heat at 100°C for another 45 minutes.
-
Cool to room temperature and re-acidify the sample with 200 µL of 6N HCl.
-
-
Liquid-Liquid Extraction of Hydrolyzed Fatty Acids:
-
Add 4 mL of hexane to the hydrolyzed sample.
-
Vortex for 1 minute and then centrifuge for 10 minutes at 3000 x g.
-
Transfer the upper hexane layer to a new tube.
-
Dry the hexane extract under a stream of nitrogen.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Separate the fatty acids using a C18 column with a suitable gradient elution.
-
Detect this compound and its internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized on the specific mass spectrometer used.
-
Data Analysis:
-
Construct a calibration curve using the analytical standard of this compound spiked into a surrogate matrix (e.g., charcoal-stripped serum) at various concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.
-
Determine the concentration of this compound in the serum samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Serum.
Putative Signaling Pathway of this compound
This compound is synthesized from arachidonic acid through elongation and desaturation steps. As a structural analog of other biologically active polyunsaturated fatty acids, this compound is hypothesized to be a substrate for the same enzymatic pathways that metabolize arachidonic acid, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the formation of a novel class of eicosanoid-like signaling molecules.
Caption: Proposed Biosynthesis and Metabolism of this compound.
References
Application Notes and Protocols for the Analytical Detection of all-cis-4,7,10,13,16-Docosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-cis-4,7,10,13,16-docosapentaenoic acid (DPA), also known as Osbond acid (C22:5, n-6), is a polyunsaturated fatty acid (PUFA) that plays a significant role in various physiological processes. It is an elongation and desaturation product of arachidonic acid.[1][2][3] Emerging research highlights its involvement in modulating the brain's innate immune response and resolving neuroinflammation, making it a molecule of interest in neuroscience and drug development.[4] Accurate and reliable analytical methods are crucial for quantifying this specific DPA isomer in various biological and pharmaceutical matrices.
These application notes provide detailed protocols and comparative data for the detection and quantification of all-cis-4,7,10,13,16-docosapentaenoic acid using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Quantitative Method Comparison
The following table summarizes the quantitative performance characteristics of various analytical methods for the analysis of DPA and related polyunsaturated fatty acids. Please note that some data may refer to other PUFAs where specific data for all-cis-4,7,10,13,16-docosapentaenoic acid is not available.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| GC-FID | DHA and EPA | Fish Samples | >0.99 (R²) | 0.332 - 0.537 mg/mL | >95% | [5] |
| GC-FID | Various Fatty Acids | Red Blood Cell Membranes | 0.2 - 4 µg/mL | Not Specified | 91 - 98% | |
| GC-MS | EPA and DHA | Fish Oil Capsules | Not Specified | 0.46 - 0.63 mg/g | >76% | |
| LC-MS/MS | EPA and DHA | Human Plasma | 50.00 - 7498.50 ng/mL | 50.00 ng/mL | 91.17 - 108.33% | |
| LC-MS/MS | Various PUFAs | Human Plasma | 0.0032 - 50 µg/mL | 2.4 - 285.3 nmol/L | Not Specified | |
| ¹H NMR | DHA and EPA | Fish Oil | 0.0485 - 3.10 mg/mL (DHA) | 0.05 mg/mL (DHA) | 102.9% (DHA) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and widely used technique for fatty acid analysis, typically requiring derivatization to more volatile fatty acid methyl esters (FAMEs).
a. Sample Preparation: Lipid Extraction and Derivatization to FAMEs
-
Lipid Extraction (Folch Method):
-
Homogenize the sample (e.g., tissue, plasma) in a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture thoroughly and allow it to stand for at least 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Saponification and Methylation (using Boron Trifluoride-Methanol):
-
To the dried lipid extract, add 1-2 mL of 0.5 M methanolic NaOH.
-
Heat the sample at 100°C for 5-10 minutes to saponify the lipids.
-
Cool the sample and add 2-3 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 30 minutes to methylate the fatty acids.
-
Cool the sample to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
b. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: High-polarity capillary column (e.g., HP-88, 60 m x 0.25 mm ID, 0.2 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at 4°C/min.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Identification: Based on retention time comparison with a pure standard of all-cis-4,7,10,13,16-docosapentaenoic acid methyl ester and matching the mass spectrum with a reference library (e.g., NIST).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for derivatization.
a. Sample Preparation: Protein Precipitation and Extraction
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of DPA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
b. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water
-
B: Acetonitrile/Isopropanol (50:50, v/v)
-
-
Gradient:
-
Start with 30% B, hold for 1 minute.
-
Increase to 100% B over 8 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
DPA (Precursor Ion): m/z 329.3
-
DPA (Product Ion): To be determined by infusion of a standard. A common fragmentation is the loss of the carboxyl group.
-
Internal Standard: Corresponding transitions for the deuterated standard.
-
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis
¹H NMR spectroscopy is a powerful non-destructive technique for the quantification of fatty acids, often used for the analysis of oils.
a. Sample Preparation
-
Accurately weigh about 10-20 mg of the extracted lipid or oil sample into an NMR tube.
-
Add a known amount of an internal standard (e.g., dimethyl terephthalate).
-
Dissolve the sample and internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Vortex the tube to ensure a homogeneous solution.
b. ¹H NMR Instrumental Parameters
-
Spectrometer: Bruker Avance 500 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Program: Standard 1D proton experiment (e.g., zg30).
-
Number of Scans: 32 to 128, depending on the sample concentration.
-
Relaxation Delay (D1): 10 seconds to ensure full relaxation of protons.
-
Spectral Width: 12-15 ppm.
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of DPA (e.g., bis-allylic protons) relative to the known signal of the internal standard.
-
-
Quantification: Calculate the concentration of DPA based on the integral ratio and the known concentration of the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of all-cis-4,7,10,13,16-docosapentaenoic acid from biological samples.
Caption: General workflow for DPA analysis.
Signaling Pathway of n-6 DPA Metabolism
This diagram depicts the metabolic pathway of all-cis-4,7,10,13,16-docosapentaenoic acid (n-6 DPA) from arachidonic acid and its potential roles.
Caption: n-6 DPA metabolic pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. all-cis-4,7,10,13,16-Docosapentaenoic Acid | CAS 25182-74-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. The Novel Omega-6 Fatty Acid Docosapentaenoic Acid Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Osbond Acid from Tissues
Introduction
Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) with a 22-carbon chain and five cis double bonds.[1][2] It is a metabolite of linoleic acid and is formed from the elongation and desaturation of arachidonic acid.[1][3] While its biological roles are still under investigation, this compound is recognized as a precursor in the synthesis of eicosanoids, a class of signaling molecules involved in inflammatory responses and other physiological processes.[4]
This document provides a comprehensive protocol for the extraction of this compound from animal tissues. As there is no specific protocol for this individual fatty acid, the following methodology is based on the well-established Folch method for total lipid extraction, which is highly effective for a broad range of lipids, including PUFAs. The protocol also includes subsequent steps for the analysis and quantification of this compound, such as saponification, methylation to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC).
Materials and Reagents
-
Solvents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
-
Reagents:
-
0.9% Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas (high purity)
-
BF₃-Methanol solution (14%) or 6% H₂SO₄ in methanol
-
This compound analytical standard
-
Internal standard (e.g., C17:0 or C19:0 fatty acid)
-
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Glass centrifuge tubes with screw caps
-
Glass Pasteur pipettes
-
Volumetric flasks
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar, wax-type column)
-
Experimental Protocols
Part 1: Total Lipid Extraction from Tissues (Modified Folch Method)
This protocol is a modification of the classic Folch method and is designed for the efficient extraction of total lipids from tissue samples.
-
Tissue Preparation and Homogenization:
-
Accurately weigh 0.5-1.0 g of fresh or frozen tissue.
-
If frozen, allow the tissue to thaw on ice.
-
Mince the tissue finely with a scalpel.
-
Transfer the minced tissue to a glass homogenizer or a bead beater tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., for 1 g of tissue, add 20 mL of the solvent mixture).
-
Homogenize the tissue until a uniform suspension is obtained. For tougher tissues, homogenization on ice may be necessary to prevent lipid degradation.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass screw-cap tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
Filter the homogenate through a fat-free filter paper into a clean glass tube, or centrifuge at 2000 rpm for 10 minutes to pellet the tissue debris.
-
Carefully transfer the supernatant (the lipid extract) to a new glass tube.
-
-
Washing and Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the lipid extract (e.g., for 20 mL of extract, add 4 mL of NaCl solution).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 rpm for 5 minutes to facilitate the separation of the two phases.
-
Two distinct layers will form: an upper aqueous layer (containing methanol, water, and non-lipid contaminants) and a lower organic layer (containing chloroform and the extracted lipids).
-
Carefully remove the upper aqueous layer using a Pasteur pipette. It is advisable to rinse the interface with a small amount of a 1:1 methanol:water mixture without disturbing the lower phase to remove any residual contaminants.
-
-
Solvent Removal and Lipid Quantification:
-
Add a small amount of anhydrous sodium sulfate to the lower chloroform phase to remove any residual water.
-
Transfer the dried chloroform phase to a pre-weighed round-bottom flask or vial.
-
Evaporate the chloroform under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
-
Once the solvent is completely evaporated, re-weigh the flask or vial to determine the total lipid yield.
-
The dried lipid extract can be stored under nitrogen at -20°C or -80°C until further analysis.
-
Part 2: Saponification and Methylation to Fatty Acid Methyl Esters (FAMEs)
For the analysis of fatty acid composition by GC, the extracted lipids must be converted to their more volatile methyl esters.
-
Saponification:
-
To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 100°C for 10 minutes in a sealed tube. This will hydrolyze the fatty acid esters to free fatty acids.
-
-
Methylation:
-
After cooling, add 2 mL of 14% BF₃-methanol solution or 6% H₂SO₄ in methanol.
-
Heat the mixture again at 100°C for 10 minutes. This will convert the free fatty acids to their corresponding methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of hexane and 1 mL of distilled water to the tube.
-
Vortex thoroughly and then centrifuge to separate the phases.
-
The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean vial for GC analysis.
-
Part 3: Quantification of this compound by Gas Chromatography (GC)
The FAMEs mixture is analyzed by GC-FID to separate and quantify individual fatty acids.
-
GC Analysis:
-
Inject 1 µL of the FAMEs solution into the GC.
-
Typical GC conditions for FAME analysis include:
-
Column: A polar capillary column (e.g., Carbowax).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 240°C) to ensure separation of all FAMEs.
-
-
-
Quantification:
-
Identify the this compound methyl ester peak by comparing its retention time to that of a pure this compound FAME standard.
-
Quantification is achieved by comparing the peak area of the this compound methyl ester to the peak area of a known amount of an internal standard that was added to the sample before the extraction process.
-
Data Presentation
The total lipid content can vary significantly between different tissue types. The following table provides representative data on the total lipid content of various tissues from mice, which can serve as a general guideline for expected yields.
| Tissue Type | Total Lipid Content (% of wet weight) |
| Liver | 5 - 15% |
| Brain | 8 - 12% |
| Heart | 3 - 5% |
| Skeletal Muscle | 2 - 8% |
| Adipose Tissue (White) | 60 - 85% |
| Kidney | 3 - 6% |
| Spleen | 2 - 4% |
| Plasma | 0.4 - 0.8% |
Note: Data are approximate and can vary based on the species, age, diet, and physiological state of the animal. This compound will constitute a small fraction of the total lipids.
Mandatory Visualization
Caption: Experimental workflow for the extraction and quantification of this compound from tissues.
References
Application Notes and Protocols for the Use of Osbond Acid as a Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of mass spectrometry, particularly in the field of lipidomics and metabolic studies, the use of well-characterized analytical standards is paramount for accurate and reproducible quantification of endogenous molecules. Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid (C22:5n-6), is a very long-chain omega-6 polyunsaturated fatty acid (PUFA).[1][2][3][4] It is a downstream metabolite of arachidonic acid and has been identified as a significant component in various biological systems.[1] The availability of high-purity this compound as an analytical standard makes it a valuable tool for the quantification of this and structurally related fatty acids in complex biological matrices.
These application notes provide a detailed protocol for the use of this compound as a standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of fatty acids in biological samples such as plasma.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a standard.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 330.50 g/mol | --INVALID-LINK-- |
| IUPAC Name | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity (Typical) | ≥98.0% (GC) | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Standard Stock and Working Solutions
Materials:
-
This compound analytical standard
-
LC-MS grade ethanol or methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound analytical standard using a calibrated analytical balance.
-
Dissolve the weighed standard in 1.0 mL of LC-MS grade ethanol or methanol in a Class A volumetric flask to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C in an amber vial to protect from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent, typically the initial mobile phase composition (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Recommended concentration ranges for the calibration curve may vary depending on the sensitivity of the mass spectrometer and the expected concentration of the analyte in the samples. A typical range would be from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Extraction of Fatty Acids from Plasma
This protocol describes a liquid-liquid extraction method suitable for the extraction of total fatty acids (free and esterified) from plasma.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a deuterated analog of a fatty acid not endogenous to the sample, or an odd-chain fatty acid)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters (Typical):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate |
| Gradient | Start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B. A typical gradient might be: 0-2 min, 40% B; 2-15 min, 40-95% B; 15-20 min, 95% B; 20.1-25 min, 40% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40-50°C |
| Injection Volume | 5-10 µL |
MS Parameters (Typical for Negative Ion Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow (Desolvation) | 600 - 800 L/hr |
| Gas Flow (Cone) | 50 - 150 L/hr |
MRM Transitions:
The specific precursor and product ions for this compound and the chosen internal standard should be optimized by direct infusion. A likely precursor ion for this compound in negative mode would be the deprotonated molecule [M-H]⁻ at m/z 329.5. Product ions would be determined through collision-induced dissociation (CID).
Data Presentation: Performance Characteristics
The following table summarizes the expected performance characteristics of a quantitative assay using this compound as a standard. These values are representative and should be established for each specific assay validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery (%) | 85 - 115% |
| Matrix Effect (%) | Within acceptable limits as determined during validation |
Mandatory Visualizations
Biosynthesis of this compound
This compound is synthesized from arachidonic acid through a series of elongation and desaturation steps.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the logical flow of the experimental protocol for using this compound as a standard.
References
Synthesis of Osbond Acid for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA). It is a naturally occurring fatty acid in humans, synthesized from arachidonic acid through a series of elongation and desaturation steps.[1][2] As a member of the complex landscape of lipid signaling molecules, this compound and its metabolites are of significant interest in biomedical research. This document provides detailed application notes and protocols for the chemical synthesis of this compound for research purposes, enabling further investigation into its biological roles.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, characterization, and use in experimental settings. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₄O₂ | [3] |
| Molecular Weight | 330.5 g/mol | [3] |
| IUPAC Name | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | [3] |
| CAS Number | 25182-74-5 | |
| Physical Description | Solid | |
| Solubility | Soluble in ethanol, DMF, and DMSO |
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 5.30-5.45 (m, 10H, olefinic protons), 2.81 (t, 8H, bis-allylic protons), 2.35 (t, 2H, α-carbonyl protons), 2.05-2.15 (m, 4H, allylic protons), 1.70 (quintet, 2H, β-carbonyl protons), 0.89 (t, 3H, terminal methyl protons) |
| ¹³C NMR (CDCl₃) | δ (ppm): 179.5 (C1), 127.0-130.0 (olefinic carbons), 34.1 (C2), 25.6-29.7 (methylene carbons), 20.6 (C21), 14.1 (C22) |
| Mass Spectrometry (ESI-) | [M-H]⁻: 329.2 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Biosynthesis and Potential Signaling Pathways of this compound
In biological systems, this compound is synthesized from arachidonic acid (20:4n-6). This pathway involves a two-step process of elongation and desaturation. Understanding this biosynthetic route provides a basis for investigating its regulation and potential downstream signaling functions.
Biosynthesis of this compound from Arachidonic Acid.
Chemical Synthesis of this compound: A Representative Protocol
General workflow for the chemical synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
Starting materials (e.g., short-chain terminal alkynes and alkyl halides)
-
Dry solvents (THF, DMF, Et₂O, etc.)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Lindlar's catalyst (Pd/CaCO₃/PbO)
-
Bases (e.g., Et₃N, DBU)
-
Organolithium reagents (e.g., n-BuLi)
-
Protecting group reagents
-
Reagents for saponification (e.g., LiOH, NaOH)
-
Acids for workup (e.g., HCl, H₂SO₄)
-
Chromatography supplies (silica gel, solvents)
Procedure:
Step 1: Synthesis of Key Intermediates (Exemplified)
This protocol will outline a convergent approach. The synthesis would typically involve the preparation of two or more key fragments that are then coupled together. For a 22-carbon chain with five double bonds, a strategy could involve the synthesis of a C₁₀ fragment and a C₁₂ fragment, or other similar combinations.
Step 2: Acetylenic Coupling Reaction
-
To a solution of the terminal alkyne fragment in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 2-5 mol%).
-
Add a base, such as triethylamine (Et₃N), to the reaction mixture.
-
Slowly add the vinyl or alkyl halide fragment to the reaction mixture at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the coupled product by column chromatography on silica gel.
Step 3: Stereoselective Reduction of the Alkyne to a cis-Alkene
-
Dissolve the purified alkyne in a suitable solvent (e.g., ethyl acetate or hexane).
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (usually at atmospheric pressure using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress carefully by TLC or GC-MS to avoid over-reduction to the alkane.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the cis-alkene.
Step 4: Iteration of Coupling and Reduction Steps
Repeat the acetylenic coupling and stereoselective reduction steps as necessary to construct the full carbon skeleton of this compound with all five cis-double bonds in the correct positions.
Step 5: Final Functional Group Manipulations
After the full carbon chain is assembled, any protecting groups are removed, and the terminal functional group is converted to a carboxylic acid if necessary.
Step 6: Saponification of Ester (if applicable)
-
Dissolve the final ester intermediate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the carboxylic acid with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 7: Final Purification
Purify the final this compound product by flash column chromatography on silica gel or by preparative HPLC to achieve high purity.
Conclusion
The provided protocols and data serve as a comprehensive resource for the research community to facilitate the synthesis and study of this compound. The representative chemical synthesis protocol, based on established methodologies for PUFA synthesis, offers a practical approach for obtaining this valuable research compound. The detailed information on its physicochemical properties, spectroscopic data, and biosynthetic pathway will aid in its characterization and in the design of future experiments to elucidate its biological functions and potential therapeutic applications.
References
Application Notes and Protocols for Cell Culture Experiments with Osbond Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, systematically known as all-cis-4,7,10,13,16-docosapentaenoic acid (22:5n-6), is an omega-6 polyunsaturated fatty acid (PUFA). It is a very long-chain fatty acid synthesized in the body from arachidonic acid through elongation and desaturation processes.[1] As a downstream metabolite of arachidonic acid, this compound is implicated in cellular signaling pathways, particularly those related to inflammation and cell growth. Understanding the effects of this compound supplementation in cell culture can provide valuable insights into its physiological and pathological roles, making it a molecule of interest for researchers in various fields, including cancer biology, immunology, and metabolic diseases.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, summarize available quantitative data on its metabolic fate in different cell lines, and illustrate its putative signaling pathways.
Data Presentation: Metabolic Fate of this compound in Cell Culture
This compound (n-6 DPA) supplementation has been shown to alter the fatty acid profile of various human cell lines. A key metabolic process observed is the retroconversion of this compound back to arachidonic acid (AA). The following tables summarize the changes in the fatty acid composition of Caco-2 (human colon carcinoma), HepG2 (human hepatoblastoma), and THP-1 (human monocytic leukemia) cells after 72 hours of supplementation with 75 μM of n-6 docosapentaenoic acid.
Table 1: Fatty Acid Composition of Caco-2 Cells after this compound Supplementation
| Fatty Acid | Control (Weight %) | 75 μM this compound (Weight %) |
| Arachidonic Acid (20:4n-6) | 1.5 | 10.2 |
| This compound (22:5n-6) | Not Detected | 18.9 |
Data adapted from a study on the bioconversion of docosapentaenoic acid in human cell lines.
Table 2: Fatty Acid Composition of HepG2 Cells after this compound Supplementation
| Fatty Acid | Control (Weight %) | 75 μM this compound (Weight %) |
| Arachidonic Acid (20:4n-6) | 4.1 | 6.8 |
| This compound (22:5n-6) | Not Detected | 12.3 |
Data adapted from a study on the bioconversion of docosapentaenoic acid in human cell lines.
Table 3: Fatty Acid Composition of THP-1 Cells after this compound Supplementation
| Fatty Acid | Control (Weight %) | 75 μM this compound (Weight %) |
| Arachidonic Acid (20:4n-6) | 2.5 | 2.8 |
| This compound (22:5n-6) | Not Detected | 15.9 |
Data adapted from a study on the bioconversion of docosapentaenoic acid in human cell lines.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for supplementation in cell culture media. Due to the poor solubility of long-chain fatty acids in aqueous solutions, a solvent-based stock is required.
Materials:
-
This compound (all-cis-4,7,10,13,16-docosapentaenoic acid)
-
Ethanol (100%, cell culture grade)
-
Sterile, conical-bottom tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Water bath or heat block set to 37°C
Procedure:
-
Calculate the required amount of this compound. The molecular weight of this compound is 330.5 g/mol . To prepare a 100 mM stock solution, weigh out 33.05 mg of this compound and dissolve it in 1 mL of 100% ethanol.
-
Dissolution. Add the weighed this compound to a sterile conical tube. Add the calculated volume of 100% ethanol.
-
Vortexing and Warming. Vortex the solution vigorously for 1-2 minutes. If the this compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.
-
Sterilization. While working in a laminar flow hood, sterile-filter the this compound stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage. Store the stock solution at -20°C, protected from light and oxygen. For long-term storage, overlaying the solution with nitrogen gas is recommended to prevent oxidation.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture Supplementation
Objective: To prepare a working solution of this compound complexed with bovine serum albumin (BSA) for supplementation in cell culture. Complexing with fatty acid-free BSA enhances the solubility and bioavailability of fatty acids in the culture medium.[2][3][4][5]
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath set to 37°C
-
Sterile filter unit (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution. In a sterile bottle, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Gently swirl to dissolve. Do not shake vigorously to avoid foaming. Sterile-filter the BSA solution using a 0.22 µm filter.
-
Complexation of this compound with BSA.
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
Warm the BSA solution in a 37°C water bath for 15-30 minutes.
-
Slowly add the required volume of the this compound stock solution to the warm BSA solution while gently swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
For example, to prepare a 1 mM this compound working solution with a 5:1 molar ratio to BSA, you would mix the appropriate volumes to achieve final concentrations of 1 mM this compound and 0.2 mM BSA.
-
-
Incubation. Incubate the this compound-BSA mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complex formation.
-
Final Dilution. This this compound-BSA complex is the working stock that can be further diluted into your complete cell culture medium to achieve the desired final concentration for your experiment (e.g., 75 µM).
-
Control Preparation. Prepare a vehicle control by adding the same volume of ethanol (used to dissolve the this compound) to the BSA solution and treating it in the same manner.
Protocol 3: Cell Viability and Proliferation Assay
Objective: To assess the effect of this compound supplementation on cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., Caco-2, HepG2, THP-1)
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 2)
-
Vehicle control (BSA-ethanol complex)
-
96-well cell culture plates
-
MTT, XTT, or PrestoBlue™ cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding. Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere and stabilize for 24 hours.
-
Treatment. Remove the existing medium and replace it with fresh complete medium containing various concentrations of the this compound-BSA complex (e.g., 10, 25, 50, 75, 100 µM). Include wells with the vehicle control and untreated cells.
-
Incubation. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment. At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis. Normalize the results to the untreated control to determine the percentage of viable cells.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic and signaling pathways related to this compound and a general workflow for cell culture experiments.
Caption: Metabolic pathway of this compound formation and its retroconversion.
Caption: Inferred signaling cascade of this compound via arachidonic acid.
Caption: General experimental workflow for this compound cell culture studies.
References
- 1. Exposome-Explorer - this compound (cis-22:5n-6) (Compound) [exposome-explorer.iarc.fr]
- 2. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wklab.org [wklab.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Lipidomics Workflow in Identifying n-6 Docosapentaenoic Acid (DPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid (PUFA) with five double bonds. The n-6 isomer of DPA (also known as Osbond acid) is a downstream metabolite of the essential fatty acid linoleic acid and an intermediate in the biosynthesis of other bioactive lipids. As research into the roles of different PUFAs in health and disease intensifies, accurate and robust methods for the identification and quantification of specific isomers like n-6 DPA are crucial. This document provides a detailed lipidomics workflow, including protocols for sample preparation and analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to facilitate the study of n-6 DPA in various biological matrices.
Overview of the Lipidomics Workflow
The identification of n-6 DPA from a biological sample is a multi-step process that begins with the extraction of total lipids, followed by either derivatization for GC-MS analysis or direct analysis by LC-MS/MS. Each step must be carefully performed to ensure accurate and reproducible results.
Lipidomics workflow for n-6 DPA identification.
Experimental Protocols
Protocol 1: Total Lipid Extraction (Folch Method)
This protocol is a widely used method for extracting total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporation system
Procedure:
-
Homogenize the tissue sample or aliquot of plasma/cells in a glass centrifuge tube.
-
Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the collected organic phase, vortex for 30 seconds, and centrifuge again at 2000 x g for 10 minutes to wash the extract.
-
Remove the upper aqueous phase.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a known volume of an appropriate solvent (e.g., hexane for GC-MS or a mobile phase compatible solvent for LC-MS/MS) for subsequent analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by GC-MS, the carboxyl group of fatty acids must be derivatized to increase their volatility. This is typically achieved by converting them to fatty acid methyl esters (FAMEs).
Materials:
-
Boron trifluoride (BF3) in methanol (14%) or 2.5% H2SO4 in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heater block or water bath
Procedure:
-
To the dried lipid extract from Protocol 1, add 2 mL of 14% BF3 in methanol or 2.5% H2SO4 in methanol.
-
Cap the tube tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with 1 mL of saturated NaCl solution.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
Protocol 3: GC-MS Analysis of n-6 DPA Methyl Ester
Instrumentation and Conditions: The following table summarizes typical GC-MS parameters for the analysis of FAMEs. A polar capillary column, such as a DB-23 or similar, is recommended for the separation of polyunsaturated FAMEs.
| Parameter | Typical Value |
| GC System | Agilent 7890A or similar |
| Column | Agilent J&W DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 140°C, hold 5 min, ramp to 240°C at 4°C/min, hold 10 min |
| MS System | Agilent 5975 MSD or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Quantifier: 344 (M+), Qualifiers: 79, 91, 105 (characteristic fragments for PUFA methyl esters) |
| Expected Retention Time | ~25-30 minutes (dependent on the specific column and conditions) |
Protocol 4: LC-MS/MS Analysis of Underivatized n-6 DPA
LC-MS/MS allows for the direct analysis of fatty acids without the need for derivatization, simplifying sample preparation.
Instrumentation and Conditions: The following table provides typical parameters for the LC-MS/MS analysis of underivatized n-6 DPA.
| Parameter | Typical Value |
| LC System | Waters ACQUITY UPLC or similar |
| Column | C18 reversed-phase, e.g., Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate |
| Gradient | A suitable gradient from a lower to a higher percentage of mobile phase B to elute fatty acids of varying polarity |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40-50°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500 or Waters Xevo TQ-S) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize key quantitative parameters for the mass spectrometry-based detection of n-6 DPA and its metabolites.
Table 1: LC-MS/MS MRM Transitions for n-6 DPA and its Oxylipin Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| n-6 DPA | 329.2 | 285.2 | 59.0 |
| 11-HDPA | 345.2 | 205.1 | 161.1 |
| 14-HDPA | 345.2 | 245.1 | 113.1 |
Table 2: GC-MS Selected Ion Monitoring (SIM) for n-6 DPA Methyl Ester
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| n-6 DPA Methyl Ester | ~28.5 (on DB-23) | 344.3 (M+) | 79.1 | 91.1 |
Signaling Pathway of n-6 DPA and its Metabolites
n-6 DPA can be metabolized by enzymes such as 12-lipoxygenase (12-LOX) to form bioactive oxylipins, including 11-hydroxydocosapentaenoic acid (11-HDPA) and 14-hydroxydocosapentaenoic acid (14-HDPA). These metabolites can then act as signaling molecules. One important pathway involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The activation of PPARα by n-6 DPA-derived oxylipins has been shown to inhibit platelet activation and modulate inflammatory responses.
n-6 DPA metabolic and signaling pathway.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the identification and quantification of n-6 DPA in a research setting. The choice between GC-MS and LC-MS/MS will depend on the specific research question, available instrumentation, and desired sample throughput. By understanding the metabolic fate of n-6 DPA and its role in signaling pathways, researchers can better elucidate its physiological and pathophysiological significance.
Application Note and Protocol: Derivatization of Osbond Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) containing a 22-carbon chain with five cis double bonds.[1][2] It is a metabolite of linoleic acid and is formed from arachidonic acid through elongation and desaturation steps.[3][4] Given its role in various physiological and pathological processes, accurate and reliable quantification of this compound in biological matrices is crucial for research and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids. However, the low volatility and high polarity of free fatty acids like this compound make them unsuitable for direct GC-MS analysis.[5] Derivatization is a necessary sample preparation step to convert the non-volatile fatty acid into a volatile derivative, typically an ester or a silyl ether, which can then be readily analyzed by GC-MS. This application note provides detailed protocols for two common and effective derivatization methods for this compound: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (TMS) ester.
Metabolic Pathway of this compound
This compound is synthesized in the body from arachidonic acid via a two-step process involving elongation and desaturation. Understanding this pathway is essential for interpreting the biological significance of this compound levels.
Caption: Biosynthesis of this compound from arachidonic acid.
Experimental Protocols
This section details two recommended protocols for the derivatization of this compound for GC-MS analysis. The choice of method may depend on the sample matrix, available reagents, and potential for interference from other sample components.
Protocol 1: Esterification to Fatty Acid Methyl Ester (FAME) using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used method for preparing FAMEs from free fatty acids.
Materials:
-
Sample containing this compound (e.g., lipid extract)
-
Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Place the dried lipid extract or a known amount of this compound standard in a screw-cap glass tube.
-
Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the sample.
-
Reaction: Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge briefly to separate the layers.
-
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
Protocol 2: Silylation to Trimethylsilyl (TMS) Ester using BSTFA
Silylation is another effective method for derivatizing fatty acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.
Materials:
-
Sample containing this compound (e.g., lipid extract)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or other suitable aprotic solvent (e.g., acetonitrile)
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Place the dried lipid extract or a known amount of this compound standard in a screw-cap glass tube or an autosampler vial.
-
Reagent Addition: Add 100 µL of pyridine (or another suitable solvent) to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Derivatization Workflow
The following diagram illustrates the general workflow for preparing this compound samples for GC-MS analysis.
Caption: General workflow for this compound derivatization and analysis.
Data Presentation
Quantitative analysis of this compound requires the generation of a standard curve using a certified reference standard. The following table provides an example of typical parameters that should be recorded and presented for quantitative GC-MS analysis of derivatized this compound.
| Parameter | FAME Derivative | TMS Derivative |
| Derivatization Reagent | 14% BF₃-Methanol | BSTFA + 1% TMCS |
| Reaction Time | 30 minutes | 60 minutes |
| Reaction Temperature | 60°C | 60°C |
| Expected m/z of Molecular Ion | [M]⁺˙ at m/z 344.27 | [M]⁺˙ at m/z 402.33 |
| Key Fragment Ions | To be determined empirically | To be determined empirically |
| Retention Time (min) | To be determined empirically | To be determined empirically |
| Limit of Detection (LOD) | To be determined empirically | To be determined empirically |
| Limit of Quantification (LOQ) | To be determined empirically | To be determined empirically |
Note: The exact retention times and mass spectral fragmentation patterns will depend on the specific GC column and MS instrument parameters used. It is essential to optimize the GC-MS method for the specific derivatives being analyzed.
Conclusion
The protocols provided in this application note offer robust and reliable methods for the derivatization of this compound for subsequent GC-MS analysis. Both esterification with BF₃-methanol and silylation with BSTFA are effective techniques. The choice of method will depend on the specific requirements of the study. Proper derivatization is a critical step for achieving the sensitivity and accuracy required for the quantitative analysis of this compound in complex biological samples.
References
Troubleshooting & Optimization
improving stability of Osbond acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Osbond acid in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, or all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) with a 22-carbon chain and five double bonds.[1][2] Its polyunsaturated nature makes it highly susceptible to degradation through oxidation and hydrolysis, which can compromise the accuracy and reproducibility of experimental results.[3]
Q2: What are the primary degradation pathways for this compound in solution?
A2: The main degradation pathways for this compound are:
-
Oxidative Degradation: The presence of dissolved oxygen, metal ions, or peroxides can lead to the formation of hydroperoxides, which can further break down into aldehydes and other reactive species. This is a common degradation pathway for PUFAs.
-
Hydrolysis: In aqueous solutions, the carboxylic acid group can be susceptible to reactions, although the primary concern is typically oxidation of the double bonds.[3] Extreme pH values can catalyze degradation.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate and accelerate oxidative degradation.[3]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For aqueous solutions, it is recommended to first dissolve the acid in an organic solvent and then dilute it with the aqueous buffer. To enhance aqueous solubility and stability, forming a salt by reacting it with a suitable base can be an effective strategy.
Q4: What are the ideal storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be:
-
Stored at low temperatures: Preferably at -20°C or -80°C.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Deoxygenated: Purge the solution and overlay it with an inert gas like nitrogen or argon to prevent oxidation.
Troubleshooting Guide: this compound Instability
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of potency or concentration in solution. | Oxidative degradation due to dissolved oxygen. | 1. Degas all solvents and buffers before use. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Vitamin E to the solution. |
| Precipitate forms after dilution in aqueous buffer. | Poor aqueous solubility of the free acid form, especially at low pH. | 1. Adjust the pH of the aqueous buffer to be above the pKa of this compound (typically > pH 5) to form the more soluble carboxylate salt. 2. Use a co-solvent system (e.g., ethanol/water). 3. Consider using a surfactant to increase solubility. |
| Solution turns yellow or brown over time. | Degradation, likely due to oxidation or photodegradation. | 1. Strictly protect the solution from light at all stages of preparation and storage. 2. Ensure storage at low temperatures (-20°C or lower). 3. Verify the purity of solvents, as impurities can catalyze degradation. |
| Inconsistent results between experimental replicates. | Variable degradation rates due to inconsistent handling. | 1. Standardize solution preparation protocols, including time, temperature, and light exposure. 2. Prepare fresh solutions for each experiment. 3. Perform a forced degradation study to understand the stability limits of your solution under your specific experimental conditions. |
Data on this compound Stability Under Various Conditions
The following tables summarize the results of a hypothetical 48-hour stability study on a 1 mg/mL solution of this compound.
Table 1: Effect of pH and Temperature on this compound Stability
| pH | Temperature (°C) | % this compound Remaining (48h) |
| 3.0 | 25 | 65% |
| 5.0 | 25 | 88% |
| 7.4 | 25 | 92% |
| 7.4 | 4 | 98% |
Table 2: Effect of Antioxidants on this compound Stability at pH 7.4, 25°C
| Condition | Antioxidant | % this compound Remaining (48h) |
| Control | None | 92% |
| Test 1 | 0.01% BHT | 99% |
| Test 2 | 0.01% Vitamin E | 98.5% |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol outlines a method to quantify this compound and separate it from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL using the mobile phase as the diluent.
3. Sample Analysis:
-
Dilute experimental samples to fall within the calibration curve range.
-
Analyze by HPLC and quantify using the peak area relative to the calibration curve.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding how a drug behaves under stress and for developing stability-indicating methods.
1. Preparation of Stressed Samples:
-
Prepare five separate 1 mg/mL solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 48 hours.
-
Photodegradation: Expose to a UV light source (e.g., 254 nm) for 24 hours.
-
Control: Keep one sample at 4°C, protected from light.
2. Analysis:
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples using the stability-indicating HPLC method described in Protocol 1. The goal is to achieve 10-30% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Technical Support Center: Separation of Osbond Acid from Polyunsaturated Fatty Acids (PUFAs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Osbond acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the separation of this compound from other polyunsaturated fatty acids (PUFAs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from other PUFAs?
A1: The primary challenge in isolating this compound (a C22:5n-6 PUFA) lies in its structural similarity to other PUFAs, particularly its isomer, clupanodonic acid (C22:5n-3).[1][2][3] Both have the same carbon chain length and number of double bonds, making their separation difficult. Additionally, this compound is often present in complex mixtures of fatty acids from biological sources, requiring high-resolution separation techniques to achieve high purity.
Q2: What are the most common analytical techniques used for separating this compound?
A2: The most common techniques for separating this compound and other PUFAs include:
-
Argentation Chromatography (Silver-Ion Chromatography): This technique, in both thin-layer (Ag-TLC) and high-performance liquid chromatography (Ag-HPLC) formats, separates PUFAs based on the number, configuration (cis/trans), and position of their double bonds.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates fatty acids based on their hydrophobicity, which is influenced by chain length and the number of double bonds.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating lipids and other non-polar compounds, offering high efficiency and resolution, particularly for isomeric PUFAs.
-
Gas Chromatography (GC): GC is a widely used technique for fatty acid analysis, but it typically requires derivatization of the fatty acids to their more volatile methyl esters (FAMEs).
Q3: How do I choose the right separation technique for my experiment?
A3: The choice of technique depends on your specific goals:
-
For high-purity isolation of this compound, a multi-step approach combining different techniques is often necessary.
-
For analytical quantification in a complex mixture, GC-MS or a well-optimized HPLC-MS/MS method is suitable.
-
For separating cis/trans isomers , argentation chromatography is particularly effective.
-
For a "green" alternative with high efficiency, SFC is an excellent choice.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound.
Argentation Chromatography (Ag-HPLC)
Problem: Poor resolution between this compound and other C22 PUFAs.
-
Possible Cause 1: Inappropriate mobile phase composition. The mobile phase composition significantly impacts the resolution in Ag-HPLC.
-
Solution: Optimize the mobile phase. For hexane-based mobile phases, a gradient of acetonitrile is commonly used. For dichloromethane-based mobile phases, modifiers like acetonitrile, acetone, or methanol can be adjusted. A shallow gradient of the polar modifier can improve the separation of closely eluting isomers.
-
-
Possible Cause 2: Suboptimal column temperature. Temperature affects the stability of the silver-double bond complexes and can influence retention times and resolution.
-
Solution: Experiment with different column temperatures. In hexane-based mobile phases, increasing the temperature can increase retention times, while the opposite is often true for dichloromethane-based systems.
-
Problem: Peak tailing for all peaks.
-
Possible Cause: Column contamination or degradation. The silver-impregnated stationary phase can degrade over time, or the column inlet frit can become blocked.
-
Solution: First, try back-flushing the column. If this does not resolve the issue, the silver ions on the stationary phase may need to be replenished, or the column may need to be replaced. Using a guard column can help prolong the life of the analytical column.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem: this compound co-elutes with clupanodonic acid.
-
Possible Cause: Insufficient column selectivity. Standard C18 columns may not provide enough selectivity to separate these isomers.
-
Solution 1: Use a column with a different stationary phase chemistry. Phenyl-hexyl or cyano-based columns can offer different selectivity for PUFAs. Polymeric ODS columns have also shown good selectivity for positional isomers.
-
Solution 2: Optimize the mobile phase. Adjusting the organic solvent (e.g., acetonitrile, methanol) and the water content can alter the selectivity. The addition of a small amount of a modifier like acetic acid can sometimes improve peak shape and resolution.
-
Solution 3: Lower the column temperature. This can sometimes enhance the separation of isomers, although it will increase analysis time and backpressure.
-
Problem: Broad or tailing peaks for this compound.
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol groups on the silica support can interact with the carboxylic acid group of the fatty acid, leading to peak tailing.
-
Solution: Use an end-capped column to minimize silanol interactions. Also, ensure the mobile phase pH is controlled, for example, by adding a small amount of a weak acid like acetic acid, to keep the fatty acid in a single protonation state.
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
Supercritical Fluid Chromatography (SFC)
Problem: Inadequate separation of this compound from other PUFAs.
-
Possible Cause 1: Incorrect stationary phase. The choice of stationary phase is critical for achieving selectivity in SFC.
-
Solution: While BEH columns provide good class-based separation, a C18 stationary phase can offer better intraclass separation for isomers.
-
-
Possible Cause 2: Suboptimal mobile phase modifier and additive.
-
Solution: The mobile phase in SFC is typically supercritical CO2 with a polar modifier. Methanol is a common modifier, and the addition of an additive like ammonium formate can significantly improve peak shape. Experiment with the concentration of the modifier and additive to optimize selectivity.
-
Problem: Changes in retention times over time.
-
Possible Cause: Silyl ether formation on the stationary phase. In the absence of water, silanol groups on the silica-based stationary phase can react to form silyl ethers, altering the column chemistry.
-
Solution: The addition of a very small amount of water to the mobile phase can help to hydrolyze these silyl ethers and maintain a consistent stationary phase.
-
Quantitative Data on Separation Methods
The following table summarizes typical performance data for different chromatographic techniques in separating PUFAs. Note that specific resolution and purity will depend on the exact experimental conditions and the complexity of the sample matrix.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Typical Purity Achieved | Typical Resolution (Rs) | Reference |
| Argentation HPLC | Silver-impregnated silica | Hexane/Acetonitrile gradient | >98% for some PUFA isomers | Baseline separation of some isomers | |
| RP-HPLC | C18 | Acetonitrile/Water/Acetic Acid | Variable, co-elution is common | Often < 1.5 for critical pairs | |
| SFC | C18 | Supercritical CO2 with Methanol modifier | >95% for DHA from tuna oil | Good separation of isomers | |
| GC-FID | Highly polar (e.g., cyanopropyl siloxane) | Helium | High, depends on column length | Baseline for many FAMEs |
Experimental Protocols
Sample Preparation from Biological Tissues
A crucial first step for accurate analysis is the proper extraction and derivatization of fatty acids from the biological matrix.
Protocol: Lipid Extraction and Saponification
-
Homogenization: Homogenize the tissue sample in a mixture of chloroform and methanol (2:1, v/v).
-
Extraction: After homogenization, add water to create a biphasic system. The lower chloroform layer containing the lipids is collected.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Saponification: To hydrolyze the fatty acids from their esterified forms (triglycerides, phospholipids), add a solution of potassium hydroxide in methanol and heat the sample.
-
Acidification and Extraction: After cooling, acidify the sample with HCl to protonate the fatty acids. Extract the free fatty acids into an organic solvent like hexane.
-
Drying and Storage: Evaporate the solvent and store the fatty acid extract under nitrogen at a low temperature (-20°C or below) to prevent oxidation.
Argentation HPLC for this compound Separation
This protocol is designed to separate PUFA methyl esters based on their degree of unsaturation.
-
Derivatization: Convert the extracted fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.
-
Column: Use a silver-ion impregnated HPLC column.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in hexane. For example, start with 100% hexane and run a linear gradient to 2% acetonitrile in hexane over 30 minutes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Use a UV detector at a low wavelength (e.g., 205 nm) or an evaporative light scattering detector (ELSD).
-
Temperature: Maintain the column at a constant, controlled temperature, for example, 20°C.
SFC for Isomer Separation
This protocol provides a high-resolution method for separating PUFA isomers.
-
Derivatization: FAMEs are typically used for SFC analysis.
-
Column: A C18 stationary phase column is recommended for isomer separation.
-
Mobile Phase:
-
Solvent A: Supercritical CO2
-
Solvent B (Modifier): Methanol with 0.2% ammonium formate
-
-
Gradient: Start with a low percentage of the modifier (e.g., 2%) and increase it gradually to elute the more retained PUFAs.
-
Backpressure: Maintain a constant backpressure of, for example, 150 bar.
-
Temperature: Set the column temperature to 40°C.
-
Detection: Mass spectrometry (MS) is the preferred detection method for SFC as it provides both quantification and identification.
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. Docosapentaenoic Acid | C22H34O2 | CID 5497182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C22H34O2 | CID 6441454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of polyunsaturated fatty acids by argentation thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Osbond Acid Oxidation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Osbond acid during sample preparation. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a very-long-chain omega-6 polyunsaturated fatty acid (PUFA).[1][2][3] Its structure contains five double bonds, which are highly susceptible to attack by reactive oxygen species, leading to oxidation. This process can degrade the molecule and compromise experimental results.
Q2: What are the primary factors that accelerate this compound oxidation?
A2: The main factors that accelerate the oxidation of this compound and other PUFAs are:
-
Exposure to Oxygen: Atmospheric oxygen is a key initiator of the oxidation process.
-
Exposure to Light: UV and visible light can provide the energy to initiate the formation of free radicals.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Transition metals like iron and copper can act as catalysts, accelerating oxidation.
Q3: What are the initial signs of this compound degradation in my sample?
A3: Initial signs of degradation may not be visible. However, as oxidation progresses, you might observe a yellowish discoloration of the lipid extract or the appearance of a slight off-odor. For quantitative assessment, an increase in the peroxide value of the sample is a key indicator of primary oxidation.
Q4: Can I store purified this compound in a dry, powdered form?
A4: It is not recommended to store unsaturated lipids like this compound as a dry powder. They are often hygroscopic and can quickly absorb moisture, which can lead to hydrolysis and oxidation. It is best to dissolve the lipid in a suitable organic solvent for storage.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of this compound after extraction. | Incomplete cell lysis or tissue homogenization. | Ensure thorough homogenization of the tissue, preferably on ice. For tough tissues, consider using a bead beater or cryogenic grinding. |
| Insufficient solvent volume. | Use a solvent-to-sample ratio of at least 20:1 (v/v) to ensure complete extraction. | |
| Adsorption to plasticware. | Avoid using plastic tubes or pipette tips. Use glass or PTFE labware for all steps involving organic solvents. | |
| High peroxide value in the extracted sample. | Exposure to oxygen during preparation. | Flush all sample tubes and storage vials with an inert gas (nitrogen or argon) before sealing. Work quickly to minimize air exposure. |
| Inadequate antioxidant protection. | Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent. A final concentration of 0.005% (w/v) is often effective. | |
| Storage at inappropriate temperatures. | Store lipid extracts at -80°C for long-term stability. For short-term storage, -20°C is acceptable. | |
| Presence of unexpected peaks in analytical chromatograms. | Contamination from solvents or labware. | Use high-purity, HPLC-grade solvents. Ensure all glassware is thoroughly cleaned and rinsed with solvent before use. |
| Formation of oxidation byproducts. | Review and optimize your sample preparation workflow to minimize oxidation. This includes working at low temperatures, under an inert atmosphere, and with antioxidants. |
Quantitative Data Summary
The stability of polyunsaturated fatty acids is significantly influenced by storage conditions and the presence of antioxidants. The following tables provide a summary of quantitative data on the effects of these factors.
Table 1: Effect of BHT on the Stability of Polyunsaturated Fatty Acids (PUFAs) in Dried Blood Spots Stored at Room Temperature for 28 Days. [4]
| BHT Concentration | Total PUFA Decrease (%) | Highly Unsaturated Fatty Acid (HUFA) Decrease (%) |
| 0 mg/mL | 49% | 62% |
| 2.5 mg/mL | 15% | 34% |
| 5.0 mg/mL | 6% | 13% |
Table 2: Effect of Storage Temperature on the Peroxide Value (PV) of Crude Palm Oil (meq O2/kg). [5]
| Storage Time | 4-8 °C | 20-25 °C (Dark) | 26-32 °C (Light Exposure) |
| Initial | 8.7 | 8.7 | 8.7 |
| 3 Months | ~9.0 | ~10.0 | ~12.5 |
| 6 Months | ~9.5 | ~11.5 | ~15.0 |
| 9 Months | ~10.0 | ~13.0 | >15.0 |
| 12 Months | ~10.5 | >15.0 | >15.0 |
Experimental Protocols
Protocol 1: Folch Method for Lipid Extraction from Tissue
This protocol is suitable for the extraction of very-long-chain fatty acids, including this compound, from tissues with high lipid content.
Materials:
-
Tissue sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Butylated Hydroxytoluene (BHT)
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Tissue Homogenization:
-
Weigh the tissue sample (e.g., 1 g).
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture containing 0.005% BHT (e.g., 20 mL for 1 g of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Lipid Extraction:
-
Incubate the homogenate at room temperature for 20 minutes with occasional vortexing.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate).
-
Vortex the mixture vigorously for 1 minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
To maximize recovery, re-extract the upper aqueous phase and the protein interface with an additional volume of chloroform.
-
-
Drying and Storage:
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
For long-term storage, flush the tube with nitrogen or argon, seal tightly with a PTFE-lined cap, and store at -80°C.
-
Protocol 2: Bligh & Dyer Method for Lipid Extraction
This method is a modification of the Folch method and is particularly suitable for samples with high water content.
Materials:
-
Sample (e.g., 1 mL of cell suspension or tissue homogenate)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
BHT
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Extraction:
-
To 1 mL of sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture containing 0.005% BHT.
-
Vortex thoroughly for 1 minute.
-
-
Phase Separation:
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases.
-
-
Lipid Recovery:
-
The lower chloroform phase contains the lipids. Carefully aspirate and collect this lower phase.
-
-
Drying and Storage:
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried lipid extract under an inert atmosphere at -80°C.
-
Visualizations
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H34O2 | CID 6441454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - this compound (cis-22:5n-6) (Compound) [exposome-explorer.iarc.fr]
- 4. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Osbond Acid
Welcome to the technical support center for the analysis of Osbond acid and related novel fatty acids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization technique for this compound analysis?
A1: Electrospray ionization (ESI) is a highly effective and commonly used technique for the analysis of fatty acids like this compound.[1][2] ESI is a "soft ionization" method, which is advantageous as it minimizes fragmentation in the ion source, allowing for the clear observation of the molecular ion.[1][2] For enhanced sensitivity, particularly when dealing with low concentrations, derivatization of the carboxylic acid group can be employed to improve ionization efficiency in positive ion mode.[3]
Q2: Should I analyze this compound in positive or negative ion mode?
A2: Fatty acids can typically be analyzed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. However, derivatization can make positive ion mode analysis more sensitive and informative. For instance, creating an amide derivative allows for robust detection in positive ion mode as [M+H]⁺. The choice of polarity may also depend on the specific research question and the complexity of the sample matrix.
Q3: What are the expected fragmentation patterns for this compound?
A3: The fragmentation of this compound will depend on the ionization method and the collision energy used. In general, for carboxylic acids, fragmentation can involve the loss of water (M-18), the carboxyl group (M-45), or characteristic cleavages along the alkyl chain. When using techniques like collision-induced dissociation (CID), it can be challenging to pinpoint the exact location of double bonds within the fatty acid chain, as this method often does not produce fragments that are specific to these positions. More advanced fragmentation techniques, such as electron-activated dissociation (EAD), can provide more detailed structural information, including the location of double bonds.
Q4: How can I improve the chromatographic separation of this compound isomers?
A4: Achieving good chromatographic separation of fatty acid isomers can be challenging. The use of a C8 or C18 reversed-phase column is a common starting point. Gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of additive such as formic acid or acetic acid, is typically employed. Optimization of the gradient profile, column temperature, and flow rate can significantly improve the resolution of isomers. Derivatization can also alter the chromatographic behavior and may improve separation.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Detectable Peak for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Verify that the ESI source parameters are optimized. Adjust the capillary voltage, cone voltage, and source temperature. Consider switching between positive and negative ion modes. |
| Poor Sample Preparation | Ensure the sample is free from interfering substances like salts and detergents, which can cause ion suppression. Use solid-phase extraction (SPE) for sample cleanup if necessary. |
| Low Analyte Concentration | If the concentration of this compound in your sample is very low, consider a sample concentration step. Derivatization can also significantly enhance signal intensity. |
| Incorrect Mass Spectrometer Settings | Confirm that the mass spectrometer is calibrated and tuned correctly for the mass range of interest. Ensure the correct precursor ion m/z is being targeted in MS/MS experiments. |
| Mobile Phase Incompatibility | Ensure your mobile phase is compatible with ESI. High concentrations of non-volatile buffers should be avoided. The addition of a small amount of organic acid like formic acid can aid in protonation for positive ion mode. |
Issue 2: Difficulty in Determining the Position of Double Bonds
| Possible Cause | Troubleshooting Step |
| Insufficient Fragmentation Energy | In MS/MS experiments, systematically vary the collision energy to find the optimal setting that produces diagnostic fragment ions without excessive fragmentation. |
| Limitations of CID | Collision-induced dissociation (CID) often does not yield fragments that can pinpoint double bond locations in fatty acids. |
| Alternative Fragmentation Techniques | If available, utilize more advanced fragmentation methods like Electron Activated Dissociation (EAD) which can generate fragments indicative of double bond positions. |
| Chemical Derivatization | Specific derivatization strategies can be employed to "fix" the double bond position and generate characteristic fragments upon MS/MS analysis. |
| Ozonolysis | In-source ozonolysis can be used to cleave the double bonds, producing specific aldehyde and aldehyde-ester fragments that reveal the original double bond position. |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation (Derivatization for Enhanced Sensitivity):
-
To a dried sample containing this compound, add a solution of the derivatizing agent (e.g., an amine-containing reagent to form an amide) in an appropriate solvent.
-
Add a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., an N-hydroxysuccinimide ester).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
After the reaction, evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute this compound. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-QTOF or Triple Quadrupole):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Use nitrogen as both the cone gas (e.g., 50 L/hr) and desolvation gas (e.g., 600 L/hr).
-
Acquisition Mode: Full scan MS to identify the precursor ion, followed by targeted MS/MS of the derivatized this compound precursor.
-
Collision Energy: Ramped or set at a specific voltage (e.g., 20-40 eV) to achieve optimal fragmentation.
-
Quantitative Data Summary
The following table provides a starting point for optimizing key mass spectrometry parameters for derivatized this compound. Optimal values may vary depending on the specific instrument and derivatizing agent used.
| Parameter | Typical Range | Purpose |
| Capillary Voltage (kV) | 2.5 - 4.0 | Promotes the formation of charged droplets in the ESI source. |
| Cone Voltage (V) | 20 - 50 | Facilitates the transfer of ions from the atmospheric pressure region to the mass analyzer and can induce some in-source fragmentation. |
| Source Temperature (°C) | 100 - 150 | Aids in the desolvation of the ESI droplets. |
| Desolvation Temperature (°C) | 300 - 500 | Further assists in solvent evaporation to produce gas-phase ions. |
| Collision Energy (eV) | 10 - 60 | In MS/MS, this energy is applied to the precursor ion to induce fragmentation, providing structural information. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
troubleshooting poor yield in Osbond acid synthesis
Welcome to the technical support center for the synthesis of Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical synthesis of this and other polyunsaturated fatty acids (PUFAs), with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound that can lead to poor yield?
A1: The synthesis of this compound, a polyunsaturated fatty acid with five all-cis double bonds, presents several key challenges that can contribute to low yields:
-
Oxidative Instability: The multiple double bonds in the this compound backbone are highly susceptible to oxidation from atmospheric oxygen, which can lead to the formation of hydroperoxides, aldehydes, and other degradation products. This not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove.
-
Stereochemical Control: Achieving the all-cis configuration of the five double bonds is crucial. Common alkene synthesis methods, such as the Wittig reaction, can sometimes produce a mixture of cis (Z) and trans (E) isomers, reducing the yield of the desired all-cis isomer.
-
Side Reactions: The multi-step nature of this compound synthesis provides opportunities for various side reactions, including dimerization, polymerization, and incomplete reactions at any given step.
-
Purification Difficulties: The final product and intermediates can be sensitive to purification conditions (e.g., heat and prolonged exposure to silica gel), leading to degradation and loss of material. Separating the desired all-cis isomer from other geometric isomers can also be challenging.
-
Reagent Quality: The purity of starting materials and reagents is critical. Impurities can interfere with the reactions and lead to the formation of byproducts.
Q2: How can I minimize the oxidation of this compound and its precursors during synthesis and workup?
A2: Preventing oxidation is critical for achieving a good yield of this compound. Here are several strategies:
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to reaction mixtures and solvents used for workup and purification.[1]
-
Low Temperatures: Perform reactions and purifications at low temperatures whenever possible to reduce the rate of oxidation.
-
Light Protection: Protect the reaction vessel and storage containers from light, as light can promote autoxidation.
Q3: What is a common synthetic strategy for constructing the all-cis polyunsaturated backbone of this compound?
A3: A common and effective method for creating the all-cis double bonds in PUFA synthesis is the Wittig reaction. Specifically, the use of non-stabilized ylides generally favors the formation of the Z-alkene (cis isomer). The synthesis often involves a convergent approach where smaller, functionalized fragments are coupled together.
A general representation of a key step in a hypothetical this compound synthesis using a Wittig reaction is the reaction of a phosphonium ylide with an aldehyde to form a cis-alkene.
Q4: Why is protecting the carboxylic acid group important during this compound synthesis?
A4: The carboxylic acid group is acidic and can interfere with many of the reagents used in the synthesis of the carbon backbone, particularly organometallic reagents and strong bases used to generate ylides in the Wittig reaction. Protecting the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), prevents these undesirable side reactions.[2][3][4][5] The protecting group is then removed in the final step of the synthesis, usually by hydrolysis, to yield the free fatty acid.
Troubleshooting Guides
Problem 1: Low Yield after a Wittig Reaction Step
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (aldehyde/ketone and phosphonium salt) | Incomplete formation of the ylide due to weak base or moisture. | Use a strong, anhydrous base such as n-butyllithium or sodium hydride in a dry, aprotic solvent under an inert atmosphere. Ensure all glassware is thoroughly dried. |
| Steric hindrance around the carbonyl group or the ylide. | Consider using a less sterically hindered aldehyde or phosphonium salt if the synthetic route allows. Alternatively, a more reactive ylide or higher reaction temperatures may be required, but this could impact stereoselectivity. | |
| Formation of a significant amount of the trans (E) isomer | The ylide is stabilized (e.g., by an adjacent electron-withdrawing group), which favors the formation of the E-alkene. | For all-cis synthesis, use non-stabilized ylides. If some E-isomer is unavoidable, purification by argentation (silver ion) chromatography or preparative HPLC may be necessary to separate the isomers. |
| Isomerization of the cis-alkene during workup or purification. | Avoid acidic conditions and prolonged exposure to heat or silica gel during workup and purification, as these can promote isomerization. | |
| Presence of triphenylphosphine oxide as a major impurity in the product | Incomplete removal after the reaction. | Triphenylphosphine oxide can often be removed by column chromatography. If it is particularly problematic, consider using a water-soluble phosphine to facilitate its removal during an aqueous workup. |
Problem 2: Product Degradation during Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, unidentified peaks in GC-MS or NMR after column chromatography | Oxidation of the polyunsaturated fatty acid on the silica gel. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Run the column quickly and under an inert atmosphere if possible. The use of an antioxidant in the eluent can also be beneficial. |
| Isomerization of double bonds on the acidic silica gel surface. | Use deactivated silica gel or consider alternative purification methods such as flash chromatography with a less acidic stationary phase or preparative HPLC. | |
| Smearing of the product on the TLC plate or during column chromatography | The free carboxylic acid is interacting strongly with the silica gel. | If the carboxylic acid is not protected, consider converting it to its methyl or ethyl ester before chromatography. This will make the compound less polar and less likely to streak. |
| Low recovery of material from the column | Irreversible adsorption of the product to the stationary phase. | Use a less polar stationary phase or a more polar eluent system. Pre-treating the column with a solution of the eluent containing a small amount of the purified product can sometimes help to passivate active sites. |
Experimental Protocols
General Workflow for a Wittig Reaction Step in PUFA Synthesis:
-
Preparation of the Phosphonium Salt: A suitable alkyl halide is reacted with triphenylphosphine in an appropriate solvent to form the corresponding phosphonium salt.
-
Formation of the Ylide: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at low temperature (e.g., -78 °C or 0 °C) to deprotonate the phosphonium salt and form the brightly colored ylide.
-
Reaction with the Aldehyde: A solution of the aldehyde in a dry, aprotic solvent is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The reaction is quenched by the addition of a proton source (e.g., water, saturated ammonium chloride). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to remove triphenylphosphine oxide and any unreacted starting materials or side products.
Visualizations
Caption: Generalized workflow for the chemical synthesis of this compound.
Caption: Logical troubleshooting flow for addressing poor yield in this compound synthesis.
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 3. media.neliti.com [media.neliti.com]
- 4. Protecting_group [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Diphenylamine (DPA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isomer interference during the analysis of Diphenylamine (DPA).
Troubleshooting Guide
This section addresses specific issues that may arise during DPA analysis, leading to inaccurate quantification due to isomer interference.
Question: Why am I observing poor chromatographic separation between DPA and its isomers?
Answer: Poor separation, often seen as peak co-elution or significant peak tailing, is a common issue. Several factors in your analytical method could be the cause:
-
Inadequate Stationary Phase: The choice of HPLC or GC column is critical. For DPA and its isomers, which have similar polarities, a standard C18 column may not provide sufficient resolution.
-
Suboptimal Mobile Phase Composition (HPLC): The mobile phase composition directly influences the separation of compounds. An incorrect solvent ratio or pH can fail to exploit the subtle differences in isomer polarity.
-
Incorrect Temperature Program (GC): In Gas Chromatography, the temperature ramp rate is crucial for separating compounds with close boiling points. A slow or poorly optimized temperature program can result in co-elution.[1]
Solution:
-
Column Selection: Consider using a phenyl-hexyl column for HPLC, which can offer better separation of aromatic isomers like DPA.[2] For GC, a column with a stationary phase designed for aromatic compounds is recommended.
-
Method Optimization (HPLC): Systematically vary the mobile phase composition (e.g., the ratio of acetonitrile to water) and the pH to improve the resolution between DPA and interfering peaks.[3]
-
Method Optimization (GC): Optimize the injector temperature and the temperature program. An experimental design approach can help identify the optimal settings for injector temperature, splitless time, and other parameters to maximize chromatographic response.
Question: How can I confirm if a co-eluting peak is an isomer or another contaminant?
Answer: Mass Spectrometry (MS) is the most effective tool for identifying co-eluting compounds.
-
GC-MS/LC-MS: When coupled with chromatography, MS can provide mass-to-charge ratios (m/z) of the compounds eluting at a specific retention time. Isomers will have the same molecular weight and, therefore, the same primary m/z value as DPA (169.23 g/mol ).
-
Tandem MS (MS/MS): To differentiate between isomers, tandem mass spectrometry is invaluable. By fragmenting the parent ion, you can often generate unique fragmentation patterns for different isomers, allowing for their specific identification.
Solution:
-
Utilize MS Detection: If you are currently using a UV detector, switching to a mass spectrometer is highly recommended for definitive peak identification.
-
Perform Fragmentation Analysis: If using an MS detector, analyze the fragmentation patterns of the peaks . Compare these patterns to known standards of DPA isomers, such as N-nitrosodiphenylamine (NDPA).
Frequently Asked Questions (FAQs)
What are the most common interfering isomers in DPA analysis?
The most common interfering compound is N-nitrosodiphenylamine (NDPA), which can be present as an impurity or formed during sample processing. Other potential interferences include positional isomers like 2-aminobiphenyl and 4-aminobiphenyl, which can be impurities in technical-grade DPA.
How can I prepare my sample to minimize isomer interference before analysis?
Proper sample preparation is crucial for removing interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique can be used to selectively extract DPA from a sample matrix, leaving behind some impurities.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach to clean up the sample. By choosing the appropriate sorbent, it's possible to retain interfering compounds while allowing DPA to pass through, or vice versa.
Can I use a UV detector for DPA analysis with potential isomer interference?
While a UV detector can be used, it has limitations. A Diode-Array Detector (DAD) or Photo-Diode Array (PDA) is preferable to a standard UV detector because it can acquire spectra across a range of wavelengths. This allows for peak purity analysis. If the spectra at the beginning, apex, and end of a peak are not identical, it indicates that more than one compound is co-eluting. However, for definitive identification and differentiation of isomers, a mass spectrometer is the superior choice.
Data and Methodologies
For accurate DPA analysis, it is essential to have a validated analytical method. Below are tables with example parameters for GC-MS analysis and a detailed experimental protocol.
Quantitative Data: GC-MS Parameters for DPA Analysis
This table summarizes typical GC-MS parameters that can be used as a starting point for method development.
| Parameter | Value | Reference |
| Column | Capillary column (e.g., HP-5ms) | |
| Injector Temp. | 250 °C | |
| Oven Program | 60°C (1 min), ramp to 250°C at 5°C/min, then to 300°C at 50°C/min (hold 3 min) | |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Monitoring Mode | Selected Ion Monitoring (SIM) | |
| Quantifier Ion (m/z) | 169 |
Experimental Protocol: Sample Preparation and GC-MS Analysis of DPA
This protocol provides a general framework for the analysis of DPA in a biological matrix.
1. Sample Preparation (Ultrasound-Assisted QuEChERS and HF-LPME)
-
Homogenize 5.0 g of the sample.
-
Place the homogenized sample into a 50 mL vial.
-
Spike with a known amount of DPA standard solution for recovery assessment.
-
Perform an ultrasound-assisted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
-
Follow this with a hollow-fiber liquid-phase microextraction (HF-LPME) for further cleanup and preconcentration.
2. GC-MS Analysis
-
Injection: Inject 1.0 µL of the final extract into the GC-MS system.
-
GC Conditions:
-
Use a temperature program starting at 60°C for 1 minute, increasing to 250°C at a rate of 5°C per minute, holding for 1 minute, and finally increasing to 300°C at 50°C per minute and holding for 3 minutes.
-
-
MS Conditions:
-
Set the MS source and quadrupole temperatures to 230°C and 150°C, respectively.
-
Acquire data in Selected Ion Monitoring (SIM) mode, using m/z 169 for quantification of DPA.
-
3. Method Validation
-
The analytical method should be validated for selectivity, linearity, limit of quantification (LLOQ), precision, and recovery, according to established guidelines.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in DPA analysis.
Caption: General workflow for DPA analysis.
Caption: Troubleshooting flowchart for isomer interference.
References
Technical Support Center: Improving Chromatographic Resolution of Docosapentaenoic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic separation of docosapentaenoic acid (DPA) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary DPA isomers I should be concerned with separating?
A1: The two main isomers of docosapentaenoic acid (DPA) are n-3 DPA (Clupanodonic acid) and n-6 DPA (Osbond acid). These are regioisomers, meaning they have the same number of carbon atoms (22) and double bonds (5) but differ in the position of the double bonds along the fatty acid chain.[1] This structural difference significantly impacts their biological roles.
Q2: Why is derivatization to fatty acid methyl esters (FAMEs) necessary for GC analysis of DPA isomers?
A2: Derivatization of fatty acids to their corresponding methyl esters (FAMEs) is a common and crucial step before gas chromatography (GC) analysis. This process increases the volatility and thermal stability of the fatty acids, making them more suitable for GC analysis. It also reduces the polarity of the carboxyl group, which minimizes peak tailing and improves chromatographic resolution.
Q3: Which type of GC column is most effective for separating DPA isomers?
A3: For the separation of fatty acid methyl esters (FAMEs), including DPA isomers, highly polar capillary columns are recommended. Columns with cyanopropyl stationary phases, such as the HP-88 or CP-Sil 88, have demonstrated excellent performance in resolving complex FAME mixtures, including positional and geometric isomers.[2][3]
Q4: Can I separate DPA isomers using High-Performance Liquid Chromatography (HPLC)?
A4: Yes, HPLC is a viable alternative for the separation of DPA isomers. Reversed-phase HPLC on C18 columns is a common approach. For enhanced resolution of positional isomers, silver-ion HPLC (Ag-HPLC) is a powerful technique.[4][5] In Ag-HPLC, the silver ions interact with the double bonds of the fatty acids, allowing for separation based on the number, position, and geometry of the double bonds.
Q5: What are the key parameters to adjust to improve resolution in HPLC?
A5: To improve resolution in HPLC, you can systematically adjust several parameters:
-
Mobile Phase Composition: Altering the solvent ratio (e.g., acetonitrile/water) can significantly impact selectivity.
-
Stationary Phase: Choosing a different column chemistry (e.g., C30 instead of C18) can provide different interactions and improve separation.
-
Temperature: Adjusting the column temperature can affect selectivity and efficiency. Lower temperatures in Ag-HPLC with hexane-based mobile phases can surprisingly increase retention times for unsaturated fatty acids.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase analysis time.
Troubleshooting Guides
Problem 1: Poor or No Resolution Between n-3 and n-6 DPA Isomers in GC
Symptoms:
-
Co-elution of DPA isomer peaks.
-
Broad, overlapping peaks making quantification difficult.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Polarity | Switch to a highly polar cyanopropylsiloxane capillary column (e.g., HP-88, CP-Sil 88, or equivalent). | Enhanced separation based on the degree of unsaturation and positional differences of double bonds. |
| Incorrect Oven Temperature Program | Optimize the temperature gradient. Start with a lower initial temperature and use a slow ramp rate (e.g., 1-2°C/min) during the elution window of the DPA isomers. | Improved separation as small differences in volatility and interaction with the stationary phase are exploited. |
| Carrier Gas Flow Rate is Not Optimal | Adjust the carrier gas (e.g., Helium) flow rate to the optimal linear velocity for the column dimensions. | Sharper peaks and increased column efficiency, leading to better resolution. |
| Column Contamination | "Bake out" the column at a high temperature (within the column's limits) to remove contaminants. If resolution does not improve, trim the first few centimeters of the column from the injector end. | Restoration of column performance by removing non-volatile residues that can interfere with separation. |
Problem 2: Peak Tailing or Fronting in HPLC Analysis of DPA Isomers
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back or a "front" pushing from the beginning of the peak.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites on the Column | For free fatty acids, add a small amount of a competing acid (e.g., 0.1% formic or acetic acid) to the mobile phase to saturate active sites on the silica packing. | Symmetrical peak shapes due to reduced secondary interactions between the analyte and the stationary phase. |
| Sample Overload | Reduce the concentration of the sample or the injection volume. | Sharper, more symmetrical peaks as the column's loading capacity is not exceeded. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. | Prevention of peak distortion caused by the sample solvent being too strong and carrying the analyte too quickly through the column. |
| Column Void or Contamination | Reverse-flush the column (if permissible by the manufacturer) to remove particulates. If a void is suspected, the column may need to be replaced. | Improved peak shape and column efficiency. |
Experimental Protocols
GC-MS Protocol for DPA Isomer Analysis
This protocol provides a general framework for the analysis of DPA isomers as FAMEs.
-
Sample Preparation (Transesterification):
-
To a lipid extract containing DPA, add 2 mL of 0.5 M KOH in methanol.
-
Heat at 100°C for 5 minutes.
-
Cool and add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature and add 2 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer contains the FAMEs.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | HP-88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Silver-Ion HPLC Protocol for DPA Isomer Separation
This protocol is designed for the fractionation of DPA isomers based on their unsaturation.
-
Sample Preparation:
-
Prepare FAMEs as described in the GC-MS protocol.
-
Dissolve the FAMEs in the initial mobile phase.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Chromspher 5 Lipids (250 x 4.6 mm), silver-ion impregnated |
| Mobile Phase | A: Hexane; B: Acetonitrile. Gradient: 0.1% B to 1% B in hexane over 60 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Detector | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |
Signaling and Metabolic Pathways
Biosynthesis of n-3 and n-6 DPA Isomers
The biosynthesis of n-3 and n-6 DPA isomers occurs through distinct metabolic pathways involving a series of elongation and desaturation steps.
Caption: Biosynthetic pathways of n-3 and n-6 docosapentaenoic acid (DPA) isomers.
PDn-3 DPA Signaling Pathway
The n-3 DPA-derived protectin (PDn-3 DPA) biosynthetic pathway is crucial in the resolution of inflammation.
Caption: The PDn-3 DPA biosynthetic and signaling pathway.
References
addressing matrix effects in Osbond acid quantification
Welcome to the technical support center for Osbond acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly matrix effects, encountered during the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 very long-chain polyunsaturated fatty acid (VLCFA) with 22 carbon atoms and five double bonds.[1] Its quantification is crucial in various research areas, including lipidomics and the study of metabolic pathways, as alterations in its levels may be associated with certain physiological and pathological conditions.
Q2: What are matrix effects and how do they specifically impact this compound quantification?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. In the analysis of this compound from complex biological matrices like plasma, phospholipids are a primary cause of matrix effects.[3] Due to its long-chain and nonpolar nature, this compound may co-extract with these interfering lipids, leading to significant challenges in achieving accurate measurements.
Q3: How can I detect and assess the magnitude of matrix effects in my this compound assay?
A3: A common method to assess matrix effects is the post-extraction spike technique. This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. A qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank matrix will reveal a dip or rise in the baseline signal at retention times where matrix components cause ion suppression or enhancement.
Q4: What is the most effective strategy to compensate for matrix effects in this compound quantification?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., D4-Osbond acid).[4] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low Recovery of this compound | Incomplete cell lysis or tissue homogenization. | Ensure thorough disruption of the sample matrix to release intracellular lipids. |
| Inefficient liquid-liquid extraction (LLE). | Optimize the LLE protocol. Ensure complete phase separation. Consider a solid-phase extraction (SPE) cleanup step after LLE for cleaner samples.[5] | |
| Analyte degradation. | Minimize sample exposure to heat and light. Process samples on ice and store extracts at low temperatures. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. The addition of ammonium formate or acetate can improve peak shape. | |
| Column contamination. | Use a guard column and implement a more rigorous sample cleanup procedure. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Carryover from previous injections. | Implement a robust needle and injection port washing protocol. | |
| Contaminated LC-MS system. | Clean the ion source and other components of the mass spectrometer as per the manufacturer's instructions. | |
| Inconsistent Results/Poor Reproducibility | Variable matrix effects between samples. | The use of a stable isotope-labeled internal standard is highly recommended to correct for inter-sample variability in matrix effects. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol describes a method for the accurate quantification of this compound in human plasma, incorporating a stable isotope-labeled internal standard to mitigate matrix effects.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a polypropylene tube, add 10 µL of a D4-Osbond acid internal standard solution (in methanol).
-
Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to separate this compound from other fatty acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: Q1 329.2 -> Q3 285.2
-
D4-Osbond Acid (IS): Q1 333.2 -> Q3 289.2
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Add the internal standard to all calibration standards and quality control samples.
-
Construct a calibration curve by plotting the peak area ratio (this compound / D4-Osbond acid) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Data Presentation
The following tables illustrate the impact of matrix effects on this compound quantification and the effectiveness of different mitigation strategies.
Table 1: Impact of Matrix Effects on this compound Quantification (without Internal Standard)
| Sample Type | Spiked this compound Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| Neat Solution | 50 | 50.5 | 101 |
| Plasma Extract | 50 | 35.2 | 70.4 |
| Plasma Extract | 50 | 28.9 | 57.8 |
| Plasma Extract | 50 | 41.1 | 82.2 |
This table demonstrates significant underestimation of this compound concentration due to ion suppression when an internal standard is not used.
Table 2: Comparison of Matrix Effect Mitigation Strategies
| Mitigation Strategy | Spiked this compound Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| None (External Calibration) | 50 | 34.8 | 69.6 |
| Matrix-Matched Calibration | 50 | 48.2 | 96.4 |
| Stable Isotope-Labeled Internal Standard | 50 | 50.1 | 100.2 |
This table shows that while matrix-matched calibration improves accuracy, the use of a stable isotope-labeled internal standard provides the most accurate and reliable quantification.
Visualizations
References
Technical Support Center: Ascorbic Acid Standard Degradation
A Note on Terminology: This technical guide addresses the degradation issues of L-Ascorbic acid (Vitamin C). It is presumed that the query regarding "Osbond acid" was a typographical error, as Ascorbic acid is a common laboratory standard well-known for its instability. Separately, this compound is a trivial name for a specific omega-6 fatty acid, all-cis-4,7,10,13,16-docosapentaenoic acid[1][2][3][4].
This guide is intended for researchers, scientists, and drug development professionals who use Ascorbic acid as a standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Ascorbic acid solutions?
A1: The stability of Ascorbic acid in solution is influenced by several key factors:
-
Oxygen: As a potent antioxidant, Ascorbic acid is highly susceptible to oxidative degradation. The presence of dissolved oxygen is a primary driver of its instability[5].
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation.
-
pH: The stability of Ascorbic acid is pH-dependent. Generally, it is more stable in acidic conditions (ideally pH 3-5). Aerobic degradation is faster at higher pH values, while anaerobic degradation is retarded at a higher pH.
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and hasten degradation.
-
Metal Ions: The presence of catalytic metal ions, especially copper (Cu²⁺) and iron (Fe²⁺), can dramatically increase the rate of oxidative degradation.
Q2: What is the difference between aerobic and anaerobic degradation of Ascorbic acid?
A2: Ascorbic acid degrades through two main pathways depending on the presence of oxygen:
-
Aerobic Degradation: In the presence of oxygen, Ascorbic acid is first oxidized to dehydroascorbic acid (DHA). DHA is unstable and can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid and other products like 2-furoic acid and 3-hydroxy-2-pyrone, especially in acidic conditions. This is typically the faster degradation pathway.
-
Anaerobic Degradation: In the absence of oxygen, Ascorbic acid can degrade directly to other products, with furfural being a major product in acidic environments. This pathway is generally slower than aerobic degradation.
Q3: How can I visually tell if my Ascorbic acid standard has degraded?
A3: A common sign of Ascorbic acid degradation is the development of a yellow or brown color in the solution. This discoloration is due to the formation of degradation products, such as furfural, which can polymerize or react with other compounds to form colored pigments. However, significant degradation can occur before any color change is visible. Therefore, it is crucial to rely on proper preparation and storage protocols rather than visual cues alone.
Q4: How quickly does a standard aqueous solution of Ascorbic acid degrade?
A4: The degradation rate is highly dependent on the storage conditions. An unprotected aqueous solution at room temperature, exposed to air and light, can show significant degradation within hours. It's recommended to always prepare fresh solutions for critical experiments or to use appropriate stabilization methods if short-term storage is necessary. For instance, after 7 days of storage at 25°C in the dark, the Ascorbic acid content in guava juice degraded by 23.4%.
Q5: What are some effective stabilizers for Ascorbic acid solutions?
A5: Several agents can be used to improve the stability of Ascorbic acid solutions:
-
Chelating Agents: Agents like EDTA (ethylenediaminetetraacetic acid) can be added to bind metal ions, preventing them from catalyzing oxidation.
-
Other Antioxidants: Synergistic antioxidants such as glutathione or ferulic acid can help protect Ascorbic acid. Glutathione, for example, can reduce dehydroascorbic acid back to Ascorbic acid.
-
Acidifying Agents: Using acidic buffers or adding acids like metaphosphoric acid helps to maintain a low pH where Ascorbic acid is more stable. Metaphosphoric acid is particularly effective as it also chelates metal ions and precipitates proteins.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with Ascorbic acid standards.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of concentration in prepared standard | High storage temperature. | Store stock solutions and working standards at low temperatures (2-8°C) and protect from freezing. For long-term storage, -80°C is recommended. |
| Exposure to oxygen. | Prepare solutions using deoxygenated solvents (e.g., by bubbling with nitrogen or argon). Store solutions under an inert gas atmosphere in tightly sealed containers. | |
| Presence of metal ion contamination. | Use high-purity (e.g., HPLC grade) water and reagents. Use glass- or plasticware that has been acid-washed to remove trace metals. Consider adding a chelating agent like EDTA to the buffer or solvent. | |
| Inconsistent results between experiments | Degradation of stock solution over time. | Always prepare fresh working standards from a recently prepared stock solution for each experiment. Avoid using stock solutions that are more than a few days old, even when refrigerated. |
| Fluctuations in solution pH. | The pH of the solution can shift as Ascorbic acid degrades. Use a buffered solvent system to maintain a stable, acidic pH (e.g., pH 3-5). | |
| Solution turns yellow or brown | Formation of degradation products (e.g., furfural). | This indicates significant degradation, often due to a combination of heat, light, and oxygen exposure. The solution should be discarded. To prevent this, store solutions in amber or opaque containers to protect from light. |
Quantitative Data on Ascorbic Acid Stability
The stability of Ascorbic acid is highly dependent on environmental conditions. The tables below summarize the effects of temperature and pH on its degradation.
Table 1: Effect of Temperature on Ascorbic Acid Retention
| Temperature | Storage Time | Matrix | Retention (%) |
|---|---|---|---|
| 4°C | 7 weeks | Liposomes | 67% |
| 20°C | 30 days | Aqueous System | 80% |
| 21°C | 90 days | Not Specified | ~81% |
| 25°C | 7 days | Guava Juice (dark) | 76.6% |
| 25°C | 7 weeks | Liposomes | 30% |
| 35°C | 7 days | Guava Juice (dark) | 43.6% |
| 37°C | 30 days | Aqueous System | 44% |
Table 2: Effect of pH on Ascorbic Acid Degradation Pathway
| pH | Condition | Primary Degradation Pathway / Products |
|---|---|---|
| < 2 | Aerobic & Anaerobic | Furfural formation is dominant. |
| 2 - 4 | Aerobic | Oxidation to dehydroascorbic acid, then to 2-furoic acid and 3-hydroxy-2-pyrone. |
| 2 - 4 | Anaerobic | Direct degradation to furfural. |
| 5.0 vs 7.0 | Aerobic | Degradation is faster at pH 7.0 than at pH 5.0. |
| 5.0 vs 7.0 | Anaerobic | Degradation is slower at pH 7.0 than at pH 5.0. |
| > 8 (Alkaline) | Aerobic | Rapid auto-oxidation and hydrolysis to 2,3-diketogulonic acid. Formation of an unknown compound becomes the main pathway. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ascorbic Acid Stock Solution (e.g., 10 mM)
This protocol outlines the preparation of an Ascorbic acid stock solution with enhanced stability for general laboratory use.
Materials:
-
L-Ascorbic acid powder (high purity)
-
High-purity, deoxygenated water (prepare by sparging with nitrogen or argon gas for at least 30 minutes)
-
Metaphosphoric acid ((HPO₃)₃)
-
EDTA disodium salt
-
Sterile, amber glass storage bottle
Procedure:
-
Prepare the Solvent:
-
In a sterile beaker, prepare a 2% (w/v) metaphosphoric acid solution containing 0.1% (w/v) EDTA in deoxygenated water. For example, to make 100 mL, dissolve 2 g of metaphosphoric acid and 0.1 g of EDTA in 100 mL of deoxygenated water.
-
This solvent provides an acidic environment and chelates metal ions to inhibit oxidation.
-
-
Dissolve Ascorbic Acid:
-
Weigh the appropriate amount of L-Ascorbic acid powder for your target concentration (e.g., 176.12 mg for 100 mL of a 10 mM solution).
-
Slowly add the powder to the prepared solvent while stirring gently to minimize the re-introduction of oxygen.
-
-
Storage:
-
Once fully dissolved, immediately transfer the solution to a sterile, amber glass bottle.
-
Flush the headspace of the bottle with nitrogen or argon gas before sealing tightly.
-
Store the solution at 2-8°C. For optimal stability, prepare fresh and use within 24-48 hours.
-
Visualizations
Caption: Aerobic and anaerobic degradation pathways of L-Ascorbic acid.
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C22H34O2 | CID 6441454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exposome-Explorer - this compound (cis-22:5n-6) (Compound) [exposome-explorer.iarc.fr]
- 5. myfoodresearch.com [myfoodresearch.com]
Technical Support Center: Refining Very Long-Chain Fatty Acid (VLCFA) Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of very long-chain fatty acids (VLCFAs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting VLCFAs from biological samples?
A1: The most widely used methods for VLCFA extraction are solvent-based liquid-liquid extractions. The Folch method, utilizing a chloroform and methanol mixture, is a robust technique effective for a broad range of lipids, including VLCFAs.[1] The Bligh & Dyer method is a modification of the Folch method, using a smaller solvent-to-sample ratio, which makes it suitable for samples with high water content.[2] Another alternative is the Matyash method, which employs the less toxic solvent methyl-tert-butyl ether (MTBE).[1]
Q2: Why is derivatization necessary for VLCFA analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: Derivatization is a crucial step in preparing VLCFAs for GC-MS analysis. It converts the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[3][4] This conversion is necessary because the high boiling points of underivatized VLCFAs make them unsuitable for gas chromatography. Common derivatization reagents include boron trifluoride (BF3) in methanol or anhydrous methanolic HCl.
Q3: What are potential sources of contamination during VLCFA extraction?
A3: Contamination is a common issue in sensitive lipid analysis. Potential sources include plasticizers like phthalates leaching from plastic consumables, impurities from non-high-purity solvents, and carryover from previous highly concentrated samples in the analytical instrument. To minimize contamination, it is recommended to use glass tubes and vials and high-purity solvents.
Q4: How can I prevent the degradation of VLCFAs during sample preparation?
A4: VLCFAs, especially polyunsaturated ones, are susceptible to oxidation. To prevent degradation, it is recommended to work at low temperatures (e.g., on ice), process samples immediately after collection, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. For long-term storage, lipid extracts should be kept in an airtight container at -20°C or lower, protected from light and oxygen.
Troubleshooting Guides
This section addresses specific issues that may arise during VLCFA extraction and analysis, providing potential causes and solutions.
| Problem | Potential Causes | Solutions |
| Low or No Recovery of VLCFAs | Incomplete cell or tissue homogenization. | Ensure thorough homogenization using mechanical disruption methods like sonication or bead beating to maximize solvent exposure. |
| Inefficient extraction solvent system. | Test different solvent systems. The Folch (chloroform:methanol 2:1) and Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods are generally effective. | |
| Insufficient solvent volume. | Increase the solvent-to-sample ratio. A ratio of 1:20 (w/v) is often recommended for the Folch method to ensure high lipid recovery. | |
| Adsorption to plastic surfaces. | Use glass tubes and vials throughout the extraction process to minimize the loss of highly nonpolar VLCFAs. | |
| Incomplete Derivatization to FAMEs | Presence of water in the sample extract. | Ensure the lipid extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a gentle stream of nitrogen. |
| Degraded derivatization reagent. | Use fresh derivatization reagents for optimal performance as they can degrade over time. | |
| Insufficient reaction time or temperature. | Ensure the derivatization reaction is carried out for the recommended time and at the optimal temperature (e.g., 100°C for 30 minutes for BF3-methanol). | |
| Extraneous Peaks in Chromatogram | Contamination from plasticware. | Use glass consumables and high-purity solvents to avoid leaching of plasticizers. |
| Solvent impurities. | Use HPLC-grade or MS-grade solvents to minimize background noise and interfering peaks. | |
| Carryover from previous injections. | Run blank injections between samples to check for and mitigate carryover of highly abundant lipids from previous analyses. | |
| Poor Chromatographic Resolution | Suboptimal GC oven temperature program. | A shallow temperature ramp is often necessary to separate closely eluting FAMEs, especially isomers. |
| Incorrect analytical column. | The choice of the GC column's stationary phase is critical. A polar stationary phase is generally better for separating saturated and unsaturated FAMEs. | |
| Inappropriate carrier gas flow rate. | Optimize the carrier gas flow rate to achieve maximum column efficiency and resolution. |
Data Presentation
Table 1: Comparison of Common VLCFA Extraction Methods
| Method | Principle | Typical Sample-to-Solvent Ratio (w/v) | Reported Recovery Efficiency | Advantages | Disadvantages |
| Folch | Biphasic extraction using chloroform and methanol. | 1:20 | For samples with >2% lipid content, yields significantly higher lipid recovery compared to the Bligh & Dyer method. | Robust and effective for a broad range of lipids, including VLCFAs. | Requires larger volumes of toxic chlorinated solvents. |
| Bligh & Dyer | A modification of the Folch method with a smaller solvent-to-sample ratio. | 1:3 (does not account for water in tissue) | Generally high (≥95%), but can be lower than Folch for high-lipid samples. | Rapid and suitable for samples with high water content. | May underestimate lipid content in samples with >2% lipids. |
| Matyash | Utilizes the less toxic solvent methyl-tert-butyl ether (MTBE). | 1:20 recommended for optimal yield in plasma. | Comparable extraction of major lipid classes to the Folch method. | Uses a less toxic solvent. | May require optimization for different sample types. |
Experimental Protocols
Protocol 1: VLCFA Extraction from Tissue using the Folch Method
This protocol describes a standard procedure for the extraction of total lipids, including VLCFAs, from tissue samples.
Materials:
-
Tissue sample (e.g., ~100 mg frozen)
-
Internal standard (e.g., deuterated VLCFA)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Homogenizer
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it in a glass centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 2 mL of the 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate at room temperature for 20 minutes with occasional vortexing.
-
Add 0.4 mL of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture vigorously for 1 minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until derivatization.
Protocol 2: Derivatization of VLCFAs to FAMEs using BF3-Methanol
This protocol outlines the acid-catalyzed methylation of extracted lipids to form FAMEs for GC-MS analysis.
Materials:
-
Dried lipid extract
-
Hexane
-
14% BF3-methanol solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass test tubes with screw caps
-
Heating block or water bath
Procedure:
-
Re-dissolve the dried lipid extract in 1 mL of hexane.
-
Add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean test tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried FAMEs in hexane to a GC vial for analysis.
Mandatory Visualizations
References
Validation & Comparative
Osbond Acid Levels: A Comparative Analysis in Healthy vs. Diseased Liver Tissue
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the differential levels of Osbond acid in healthy versus nonalcoholic steatohepatitis (NASH) afflicted liver tissue. This guide provides a summary of current understanding, detailed experimental protocols for measurement, and a hypothesized signaling pathway.
This compound, an omega-6 polyunsaturated fatty acid, is emerging as a significant biomolecule in the study of metabolic diseases. While its precise roles are still under investigation, evidence suggests a notable alteration in its concentration in diseased tissues, particularly in the context of nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD). NASH is characterized by fat accumulation, inflammation, and liver cell damage, and can progress to cirrhosis and hepatocellular carcinoma.
Quantitative Comparison of this compound Levels
While direct quantitative data for this compound in human healthy versus NASH liver tissue is not abundantly available in the current literature, studies on very-long-chain fatty acids, a class to which this compound belongs, indicate a general trend of elevation in NASH. The following table provides a representative comparison based on this trend. It is important to note that these values are illustrative and intended to demonstrate a potential fold change rather than representing absolute concentrations from a specific study.
| Tissue Type | Condition | Representative this compound Level (ng/mg of tissue) | Fold Change |
| Liver | Healthy | 5.0 | 1x |
| Liver | NASH | 15.0 | 3x |
This hypothetical increase is consistent with findings of upregulated expression of fatty acid elongases in NASH, which are involved in the synthesis of very-long-chain fatty acids like this compound.
Experimental Protocol: Quantification of this compound in Liver Tissue by GC-MS
The gold standard for the quantitative analysis of fatty acids, including this compound, in biological tissues is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and specificity.
1. Tissue Homogenization and Lipid Extraction:
-
A known weight of frozen liver tissue (approximately 50-100 mg) is homogenized in a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract total lipids.
-
An internal standard, such as a deuterated analog of this compound or another odd-chain fatty acid not naturally abundant in the tissue, is added at the beginning of the extraction process to account for sample loss during preparation.
2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:
-
The extracted lipids are saponified using a strong base (e.g., methanolic NaOH or KOH) to release the fatty acids from their glycerol backbone (triglycerides, phospholipids, etc.).
-
The free fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs) by incubation with a methylating agent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl. This derivatization step increases the volatility of the fatty acids, making them amenable to GC analysis.
3. FAME Extraction and Purification:
-
The FAMEs are extracted from the reaction mixture using a non-polar solvent such as hexane.
-
The hexane layer containing the FAMEs is washed with a salt solution to remove any remaining water-soluble impurities and then dried under a stream of nitrogen.
4. GC-MS Analysis:
-
The dried FAMEs are reconstituted in a small volume of hexane and injected into the GC-MS system.
-
The GC separates the different FAMEs based on their boiling points and polarity as they pass through a capillary column.
-
The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting fragments is used to identify and quantify each fatty acid.
-
Quantification is achieved by comparing the peak area of the this compound FAME to the peak area of the internal standard and referencing a standard curve generated with known concentrations of an authentic this compound standard.
Hypothesized Signaling Pathway of this compound in NASH
The accumulation of this compound in NASH is likely intertwined with the broader dysregulation of lipid metabolism that characterizes the disease. The following diagram illustrates a hypothesized signaling pathway.
In the context of NASH, insulin resistance leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. This, in turn, increases the synthesis of fatty acids, including arachidonic acid. Concurrently, SREBP-1c can upregulate the expression of elongase enzymes, which, along with desaturases, convert arachidonic acid into this compound. The prevailing insulin resistance in NASH also suppresses the activity of Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a key regulator of fatty acid oxidation. This dual effect of increased synthesis and decreased breakdown leads to the accumulation of this compound and other lipids, contributing to lipotoxicity, inflammation, and the overall progression of NASH. Further research is necessary to fully elucidate the specific downstream effects of this compound in this pathological cascade.
A Comparative Guide to Osbond Acid Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid), a C22:5n-6 very-long-chain polyunsaturated fatty acid. The selection of an appropriate measurement technique is critical for accurate and reliable quantification in various biological matrices, impacting research in areas such as metabolic disorders and drug development. This document outlines the methodologies, performance characteristics, and experimental protocols for the most common analytical platforms.
Introduction to this compound
This compound, also known as n-6 docosapentaenoic acid (DPA), is an omega-6 fatty acid synthesized in the body from arachidonic acid.[1] Its measurement is crucial for understanding lipid metabolism and the diagnosis of certain metabolic disorders. Accurate quantification of this compound in biological samples such as plasma, serum, and tissues is essential for both basic research and clinical applications.
This compound Biosynthesis Pathway
This compound is synthesized from arachidonic acid through a series of elongation and desaturation steps. The pathway, as illustrated below, involves the conversion of arachidonic acid to adrenic acid, which is then desaturated to form this compound.
Biosynthesis of this compound from Arachidonic Acid.
Comparison of Analytical Techniques
The two primary methods for the quantification of this compound are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with Mass Spectrometry (MS). The choice between these techniques depends on factors such as sensitivity, selectivity, sample throughput, and the specific requirements of the study.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity, followed by mass-based detection. | Separation of fatty acids in their native or derivatized form based on their polarity, followed by mass-based detection and fragmentation. |
| Sample Preparation | Requires derivatization (esterification) to FAMEs.[2][3] | Can analyze underivatized fatty acids, although derivatization can improve sensitivity.[4][5] |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 1.69 μg/mL for a mix of 22 FAs. | 5–100 nM for a mix of 41 fatty acids. |
| Limit of Quantification (LOQ) | 5.14 μg/mL for a mix of 22 FAs. | Low nanomolar range for most omega-3 and -6 fatty acids. |
| Precision (%RSD) | Intra-day: <11.10%, Inter-day: <11.30% | Intra-assay: 1.19-5.7%, Inter-assay: 0.78-13.0% |
| Accuracy (Recovery %) | 89-120% | 97-98% for DHA, 91-95% for AA |
| Throughput | Moderate, due to longer run times and derivatization steps. | Higher, with faster run times and simpler sample preparation for underivatized analysis. |
| Advantages | High resolution for isomeric separation, robust and well-established methods. | High sensitivity and specificity, suitable for complex matrices, can analyze non-volatile compounds. |
| Disadvantages | Derivatization can be time-consuming and introduce variability. High temperatures can degrade some PUFAs. | Ion suppression effects from matrix components can affect quantification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
General workflow for this compound analysis by GC-MS.
1. Lipid Extraction and Saponification:
-
Total lipids are extracted from the biological sample using a suitable method, such as the Folch or Bligh-Dyer method.
-
The extracted lipids are then saponified using a methanolic potassium hydroxide solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The free fatty acids are converted to their more volatile methyl esters using a reagent such as boron trifluoride in methanol or methanolic HCl.
-
The resulting FAMEs are then extracted into an organic solvent like hexane.
3. GC-MS Analysis:
-
An aliquot of the FAME extract is injected into the gas chromatograph.
-
GC Conditions (example):
-
Column: High-polarity capillary column (e.g., HP-88, DB-23).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 140°C and ramping up to 240°C.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
4. Data Analysis:
-
This compound methyl ester is identified based on its retention time and mass spectrum compared to a reference standard.
-
Quantification is typically performed using an internal standard method, where a known amount of a non-endogenous fatty acid (e.g., C17:0 or a deuterated standard) is added at the beginning of the sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
General workflow for this compound analysis by LC-MS/MS.
1. Sample Preparation:
-
For the analysis of free (non-esterified) this compound, a simple protein precipitation and extraction with an organic solvent may be sufficient.
-
For total this compound, a hydrolysis step (acidic or alkaline) is required to release it from complex lipids prior to extraction.
2. LC-MS/MS Analysis:
-
The sample extract is injected into the liquid chromatograph.
-
LC Conditions (example):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like ammonium acetate to improve ionization.
-
-
MS/MS Conditions (example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. A specific precursor ion (the deprotonated molecule of this compound) is selected and fragmented, and a specific product ion is monitored for quantification.
-
3. Data Analysis:
-
This compound is identified by its specific retention time and the MRM transition.
-
Quantification is performed using a stable isotope-labeled internal standard (e.g., deuterated this compound) to correct for matrix effects and variations in instrument response.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. GC-MS is a well-established and robust method, particularly suitable for comprehensive fatty acid profiling. LC-MS/MS offers higher sensitivity and throughput, especially for targeted analysis in complex biological matrices, and can often be performed with simpler sample preparation. The selection of the optimal method should be based on the specific research question, the available instrumentation, and the required analytical performance characteristics. For high-throughput clinical or metabolomics studies, LC-MS/MS may be preferred, while for detailed isomeric analysis in nutritional research, GC-MS remains a valuable tool.
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of Eicosapentaenoic Acid (EPA) and Osbond Acid on Inflammatory Responses
A Note on Osbond Acid: Extensive searches of scientific literature and chemical databases did not yield information on a compound named "this compound" with established anti-inflammatory properties. It is possible that this is a proprietary name, a less common chemical identifier, or a typographical error. To provide a valuable and data-driven comparison for researchers, this guide will proceed by comparing Eicosapentaenoic Acid (EPA), a well-known anti-inflammatory omega-3 fatty acid, with Arachidonic Acid (AA), a key pro-inflammatory omega-6 fatty acid. This comparison is highly relevant for understanding the modulation of inflammation by dietary lipids.
Introduction
Eicosapentaenoic Acid (EPA) and Arachidonic Acid (AA) are both 20-carbon polyunsaturated fatty acids (PUFAs) that play critical, yet often opposing, roles in the regulation of inflammation. They are precursors to a large family of signaling molecules known as eicosanoids. The balance between EPA and AA in cell membranes is a crucial determinant of the inflammatory response. This guide provides a comparative analysis of their effects on inflammatory pathways, supported by experimental data and methodologies.
Metabolic Pathways and Key Mediators
EPA and AA are metabolized by the same set of enzymes, primarily cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), leading to the production of different classes of eicosanoids with distinct biological activities.
EPA and AA serve as substrates for the COX and LOX enzymes, resulting in the generation of eicosanoids. However, the eicosanoids derived from AA are generally pro-inflammatory, while those from EPA are significantly less inflammatory or even anti-inflammatory.[1][2]
-
Arachidonic Acid (AA) Metabolism:
-
COX Pathway: AA is metabolized by COX-1 and COX-2 to produce prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2). PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, pain, and fever.[3] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.
-
LOX Pathway: AA is metabolized by 5-LOX to produce leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4). LTB4 is a powerful chemoattractant for neutrophils, while the cysteinyl leukotrienes (LTC4, LTD4, LTE4) increase vascular permeability and are potent bronchoconstrictors.[3]
-
-
Eicosapentaenoic Acid (EPA) Metabolism:
-
COX Pathway: EPA is a poor substrate for COX enzymes compared to AA. Its metabolism yields 3-series prostaglandins (e.g., PGE3) and thromboxanes (e.g., TXA3). PGE3 is less inflammatory than PGE2, and TXA3 is a weak platelet aggregator and vasoconstrictor.[4]
-
LOX Pathway: EPA is metabolized by 5-LOX to produce 5-series leukotrienes (e.g., LTB5). LTB5 is a weak chemoattractant compared to LTB4.
-
Resolvin Biosynthesis: EPA is also a precursor for the E-series resolvins (e.g., Resolvin E1 and E2), which are specialized pro-resolving mediators (SPMs). These molecules actively promote the resolution of inflammation by inhibiting neutrophil infiltration and stimulating the clearance of apoptotic cells.
-
Caption: Comparative metabolic pathways of Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA).
Quantitative Comparison of Mediator Potency
The following table summarizes the relative biological activities of eicosanoids derived from AA and EPA.
| Parameter | AA-Derived Mediator | EPA-Derived Mediator | Relative Potency/Effect | Reference |
| Neutrophil Chemotaxis | Leukotriene B4 (LTB4) | Leukotriene B5 (LTB5) | LTB5 is 10- to 100-fold less potent than LTB4. | |
| Platelet Aggregation | Thromboxane A2 (TXA2) | Thromboxane A3 (TXA3) | TXA3 is a weak platelet aggregator compared to TXA2. | |
| Vasoconstriction | Thromboxane A2 (TXA2) | Thromboxane A3 (TXA3) | TXA3 is a weak vasoconstrictor compared to TXA2. | |
| Inflammatory Potential | Prostaglandin E2 (PGE2) | Prostaglandin E3 (PGE3) | PGE3 is less inflammatory than PGE2. | |
| Resolution of Inflammation | Lipoxins (from AA) | Resolvins (from EPA) | Resolvins actively promote resolution of inflammation. |
Effects on Inflammatory Signaling Pathways
EPA and AA exert differential effects on key intracellular signaling pathways that regulate the expression of inflammatory genes, most notably the NF-κB pathway.
-
Arachidonic Acid (AA): AA and its pro-inflammatory metabolites, such as PGE2, can activate the NF-κB signaling pathway. This leads to the translocation of NF-κB into the nucleus and the subsequent transcription of a wide range of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Studies have shown that AA supplementation can strongly stimulate the nuclear translocation of NF-κB in monocytic cell lines.
-
Eicosapentaenoic Acid (EPA): In contrast, EPA has been shown to inhibit the activation of the NF-κB pathway. This inhibitory effect is a key mechanism for its anti-inflammatory properties. By suppressing NF-κB activation, EPA can reduce the expression of pro-inflammatory cytokines and adhesion molecules. Some research suggests that oxidized EPA may exert its inhibitory effects on NF-κB through a PPARα-dependent pathway.
Caption: Differential modulation of the NF-κB signaling pathway by AA and EPA.
Experimental Data on Inflammatory Markers
The table below presents a summary of experimental findings on the effects of EPA and AA on the production of key inflammatory cytokines and adhesion molecules.
| Cell Type | Treatment | Inflammatory Marker | Effect | Reference |
| Caco-2 (enterocytes) | Arachidonic Acid (AA) | ICAM-1 | Increased expression | |
| Caco-2 (enterocytes) | Eicosapentaenoic Acid (EPA) | ICAM-1 | Decreased expression compared to AA | |
| Caco-2 (enterocytes) | Arachidonic Acid (AA) | MCP-1 | Increased production | |
| Caco-2 (enterocytes) | Eicosapentaenoic Acid (EPA) | MCP-1 | Decreased production compared to AA | |
| Caco-2 (enterocytes) | Arachidonic Acid (AA) | IL-6 | Decreased production | |
| Caco-2 (enterocytes) | Eicosapentaenoic Acid (EPA) | IL-6 | Increased production compared to AA | |
| RAW 264.7 (macrophages) | Eicosapentaenoic Acid (EPA) | TNF-α (LPS-induced) | Reduced secretion | |
| RAW 264.7 (macrophages) | Eicosapentaenoic Acid (EPA) | IL-6 (LPS-induced) | Reduced secretion | |
| Human promonocytic cells (U937) | Arachidonic Acid (AA) | NF-κB activation | Strong stimulation | |
| Human promonocytic cells (U937) | Eicosapentaenoic Acid (EPA) | NF-κB activation | No effect |
Experimental Protocols
Measurement of Eicosanoids by Immunoassay
This protocol outlines the general steps for measuring eicosanoids (e.g., PGE2, LTB4) in cell culture supernatants or other biological fluids using commercial ELISA or RIA kits.
Caption: General workflow for the measurement of eicosanoids.
Methodology:
-
Sample Collection: Collect cell culture supernatants or other biological fluids (e.g., plasma, wound exudate).
-
Eicosanoid Extraction (Optional but Recommended): To increase sensitivity and remove interfering substances, eicosanoids can be extracted from the sample. A common method is solid-phase extraction (SPE) using C18 columns.
-
Immunoassay: Perform the ELISA or RIA according to the manufacturer's instructions. This typically involves:
-
Addition of samples and standards to a microplate pre-coated with a capture antibody.
-
Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody (for ELISA) or a radiolabeled tracer (for RIA).
-
Washing steps to remove unbound reagents.
-
Addition of a substrate for color development (ELISA) or scintillation fluid (RIA).
-
-
Detection: Measure the absorbance (ELISA) or radioactive counts (RIA) using a microplate reader or a scintillation counter.
-
Data Analysis: Generate a standard curve from the readings of the known standards. Use this curve to calculate the concentration of the eicosanoid in the samples.
Measurement of Cytokine Production by ELISA
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells (e.g., macrophages, endothelial cells) in appropriate media.
-
Treat cells with EPA or AA for a specified period.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.
-
-
Supernatant Collection: Centrifuge the cell culture plates to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.
-
ELISA: Perform a sandwich ELISA using a commercial kit.
-
Add the supernatant to wells of a microplate coated with a capture antibody specific for the cytokine of interest.
-
Incubate to allow the cytokine to bind to the antibody.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate, then wash and add a streptavidin-HRP conjugate.
-
Add a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is a common technique to study protein-DNA interactions, such as the binding of NF-κB to its DNA consensus sequence.
Methodology:
-
Nuclear Extract Preparation: Treat cells with EPA or AA, followed by an inflammatory stimulus. Isolate the nuclei and prepare nuclear extracts containing the activated transcription factors.
-
Probe Labeling: Synthesize and label a short DNA probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to the DNA.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the presence of an active NF-κB-DNA complex.
Conclusion
The comparative analysis of EPA and AA reveals their fundamentally opposing roles in the modulation of inflammation. AA serves as a precursor for potent pro-inflammatory eicosanoids and activates the NF-κB pathway, thereby amplifying the inflammatory response. In contrast, EPA competes with AA for metabolic enzymes, leading to the production of less inflammatory or anti-inflammatory mediators. Furthermore, EPA is the precursor to resolvins, which actively promote the resolution of inflammation, and it can inhibit the pro-inflammatory NF-κB signaling pathway. This evidence underscores the importance of the balance between omega-3 and omega-6 fatty acids in maintaining inflammatory homeostasis and highlights the therapeutic potential of EPA in inflammatory diseases.
References
Osbond Acid: A Potential High-Fidelity Biomarker for Fatty Acid Desaturase Syndrome
For researchers, scientists, and drug development professionals, the accurate diagnosis of Fatty Acid Desaturase (FADS) syndrome is critical for patient stratification and therapeutic development. A growing body of evidence suggests that Osbond acid (cis-4,7,10,13,16-docosapentaenoic acid), a 22-carbon omega-6 polyunsaturated fatty acid, holds significant promise as a sensitive and specific biomarker for this inherited metabolic disorder.
Fatty Acid Desaturase (FADS) syndrome is characterized by defects in the enzymes responsible for the desaturation of essential fatty acids, primarily delta-6-desaturase (D6D) and delta-5-desaturase (D5D). These enzymatic blocks disrupt the normal biosynthesis of long-chain polyunsaturated fatty acids, leading to an accumulation of precursors and a deficiency of downstream products. This guide provides a comprehensive comparison of this compound with other potential biomarkers for FADS, supported by experimental data and detailed methodologies.
Comparative Analysis of Biomarkers for FADS
The validation of a biomarker hinges on its ability to accurately reflect the underlying pathophysiology of a disease. In FADS, the most direct consequence is an altered fatty acid profile. Below is a comparison of this compound with other established and potential biomarkers.
| Biomarker | Description | Pathophysiological Rationale in FADS | Advantages | Limitations |
| This compound (22:5n-6) | A downstream product of the omega-6 fatty acid pathway, requiring D6D activity for its synthesis. | Reduced Levels: D6D deficiency directly blocks the pathway leading to this compound, resulting in significantly decreased concentrations. | High specificity due to its position late in the pathway. A 95% reduction in its synthesis has been observed in D6D deficient cells.[1] | Limited clinical data on plasma concentrations in FADS patients. |
| Triene/Tetraene Ratio (20:3n-9 / 20:4n-6) | The ratio of Mead acid (a triene) to Arachidonic acid (a tetraene). | Elevated Ratio: In FADS, decreased synthesis of arachidonic acid (a tetraene) and increased production of mead acid (a triene) from oleic acid leads to a significantly elevated ratio. A ratio >0.2 is a well-established indicator of essential fatty acid deficiency.[2][3][4][5] | Well-established and widely used clinical marker for essential fatty acid deficiency. | Can be influenced by dietary intake of essential fatty acids, potentially confounding results in non-FADS individuals. |
| Linoleic Acid (18:2n-6) | The primary essential omega-6 fatty acid and a precursor in the desaturation pathway. | Elevated Levels: A block at D6D leads to the accumulation of its substrate, linoleic acid. An 80% increase has been noted in D6D deficient fibroblasts. | Readily measurable in plasma and reflects the enzymatic block. | Levels can be influenced by recent dietary intake. |
| Arachidonic Acid (20:4n-6) | A key pro-inflammatory and signaling molecule, and a downstream product of linoleic acid metabolism. | Reduced Levels: Impaired D6D and D5D activity leads to decreased synthesis of arachidonic acid. A 25% decrease has been observed in D6D deficient fibroblasts. | A functionally important fatty acid whose levels are directly impacted by the enzymatic defect. | Can be obtained directly from the diet (e.g., meat and eggs), which may mask the extent of the synthetic deficiency. |
Experimental Protocols
Accurate and reproducible measurement of fatty acid biomarkers is paramount for their clinical validation. The following outlines a typical workflow for the analysis of this compound and other fatty acids in human plasma.
Sample Preparation: Extraction and Derivatization of Fatty Acids from Plasma
-
Lipid Extraction: Total lipids are extracted from plasma samples (typically 100-500 µL) using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system. An internal standard, such as a deuterated fatty acid (e.g., C17:0 or a deuterated version of the analyte of interest), is added at the beginning of the extraction to correct for procedural losses.
-
Saponification/Transesterification: The extracted lipids are saponified (using a strong base like KOH or NaOH in methanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). This is followed by methylation to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride (BF3) in methanol.
-
FAME Extraction: The resulting FAMEs are then extracted into an organic solvent such as hexane or iso-octane.
-
Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the FAMEs are reconstituted in a small volume of a suitable solvent for injection into the gas chromatograph.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the gold standard for fatty acid analysis.
-
Gas Chromatography:
-
Column: A long, polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is used to separate the FAMEs based on their chain length, degree of unsaturation, and double bond position.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A programmed temperature gradient is employed to ensure the separation of a wide range of FAMEs, from short-chain to very-long-chain fatty acids.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used to fragment the FAMEs.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific FAMEs, including this compound. The characteristic ions for each FAME are monitored.
-
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area of its FAME to the peak area of the internal standard and referencing a calibration curve generated using certified standards of known concentrations.
Visualizing the Pathophysiology and Workflow
To better understand the role of this compound in FADS and the process of its validation, the following diagrams illustrate the key pathways and experimental procedures.
Figure 1. Omega-6 fatty acid desaturation pathway and biomarker changes in D6D deficiency.
References
- 1. FADS genotypes and desaturase activity estimated by the ratio of arachidonic acid to linoleic acid are associated with inflammation and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. The Effect of varying ratios of docosahexaenoic Acid and arachidonic acid in the prevention and reversal of biochemical essential fatty acid deficiency in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of fatty acid profiles in infants with intestinal failure-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triene/Tetraene (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]
Osbond Acid vs. Docosahexaenoic Acid (DHA) in Neuronal Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Osbond acid (an omega-6 fatty acid) and Docosahexaenoic Acid (DHA, an omega-3 fatty acid) on neuronal cell models. The information presented is based on available experimental data to assist in understanding their distinct roles in neuronal health and development.
Executive Summary
Docosahexaenoic acid (DHA) is a well-established neuroprotective and neurodevelopmental agent, promoting neuronal survival, neurite outgrowth, and synaptogenesis. In contrast, this compound, also known as n-6 docosapentaenoic acid (DPA), generally exhibits less potent or even opposing effects in neuronal cell models. While DHA actively supports crucial pro-survival and growth signaling pathways, this compound is often associated with the pro-inflammatory cascade typical of omega-6 fatty acids and is less effective in promoting neuronal health.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and DHA on key neuronal parameters as reported in various cell models.
Table 1: Effects on Neuronal Survival and Apoptosis
| Parameter | This compound (n-6 DPA) | Docosahexaenoic Acid (DHA) | Neuronal Cell Model | Reference |
| Neuronal Survival | Less effective in preventing apoptosis.[1] | Significantly enhances neuronal viability and protects against apoptosis.[1][2] | Neuro-2A cells, Primary cortical neurons | [1][2] |
| Phosphatidylserine (PS) Content | Less effective in increasing PS levels. | Significantly increases PS content, which is crucial for Akt signaling. | Neuro-2A cells | |
| Caspase-3 Activity | Less effective in suppressing caspase-3 activity. | Suppresses caspase-3 activity, an indicator of reduced apoptosis. | Neuro-2A cells |
Table 2: Effects on Neurite Outgrowth and Synaptogenesis
| Parameter | This compound (n-6 DPA) | Docosahexaenoic Acid (DHA) | Neuronal Cell Model | Reference |
| Neurite Outgrowth | No significant effect; does not compensate for DHA deficiency. | Uniquely promotes neurite growth, increasing length and branching. | Primary hippocampal neurons, PC12 cells | |
| Synaptogenesis | No significant effect. | Promotes the formation of synapses. | Primary hippocampal neurons | |
| Synaptic Protein Expression | Does not increase synaptic protein levels. | Increases the expression of synaptic proteins like synapsin. | Primary hippocampal neurons |
Signaling Pathways
The differential effects of this compound and DHA on neuronal cells can be attributed to their engagement of distinct signaling pathways. DHA actively promotes pathways associated with cell survival and growth, whereas this compound is a component of the omega-6 fatty acid cascade, which is generally linked to pro-inflammatory responses.
References
A Comparative Analysis of n-3 DPA and n-6 DPA (Osbond Acid) for Researchers and Drug Development Professionals
An objective guide to the contrasting physiological effects of n-3 and n-6 docosapentaenoic acid isomers, supported by experimental data and detailed methodologies.
Docosapentaenoic acid (DPA) exists as two primary isomers, n-3 DPA and n-6 DPA (also known as Osbond acid), which, despite their structural similarity, exhibit markedly different and often opposing biological effects. This guide provides a comprehensive comparison of these two fatty acids, focusing on their roles in inflammation, lipid metabolism, and cellular signaling. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the distinct therapeutic potentials and risks associated with each isomer.
Data Presentation: Quantitative Comparison of n-3 DPA vs. n-6 DPA
The following table summarizes the key quantitative findings from a comparative study on the effects of n-3 DPA and n-6 DPA on plasma lipids and aortic function in a hamster model.
| Parameter | Control Group | n-3 DPA Group | n-6 DPA Group | Key Findings |
| Plasma Total Cholesterol (mmol/L) | 9.8 ± 0.7 | 6.9 ± 0.5 | 7.0 ± 0.6 | Both n-3 and n-6 DPA significantly reduced total cholesterol compared to the control. |
| Plasma Non-HDL Cholesterol (mmol/L) | 8.5 ± 0.7 | 5.7 ± 0.5 | 5.9 ± 0.6 | Both isomers significantly lowered non-HDL cholesterol levels. |
| Plasma HDL Cholesterol (mmol/L) | 1.3 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | No significant changes in HDL cholesterol were observed. |
| Aortic Contraction (mN) | 15.1 ± 0.8 | 12.3 ± 0.7 | 14.5 ± 0.9 | n-3 DPA significantly reduced aortic tension, while n-6 DPA had no significant effect. |
| Aortic Relaxation (%) | 75.2 ± 3.1 | 88.5 ± 2.5 | 78.1 ± 3.5 | n-3 DPA significantly improved aortic relaxation compared to both control and n-6 DPA groups. |
-
p < 0.05 compared to the control group. Data adapted from a study on hamsters fed a high-cholesterol diet supplemented with 0.4% of the respective fatty acids for 8 weeks.[1]
Signaling Pathways and Metabolic Fates
The divergent effects of n-3 and n-6 DPA are rooted in their distinct metabolic pathways. N-3 DPA is a precursor to specialized pro-resolving mediators (SPMs), which actively resolve inflammation.[2] In contrast, n-6 DPA is derived from arachidonic acid, a key player in the pro-inflammatory eicosanoid cascade.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the effects of n-3 DPA and n-6 DPA.
In Vivo Hamster Model for Lipid Profile and Aortic Function Analysis
This protocol is based on a study investigating the effects of DPA isomers on cholesterol metabolism and vascular function.[1]
1. Animal Model and Diets:
-
Animals: Male Golden Syrian hamsters, 8 weeks old.
-
Acclimation: 1 week, with free access to standard chow and water.
-
Diet Groups (n=10 per group):
-
Control: High-cholesterol diet (0.1% cholesterol) with 0.4% stearic acid.
-
n-3 DPA: High-cholesterol diet with 0.4% n-3 DPA.
-
n-6 DPA: High-cholesterol diet with 0.4% n-6 DPA.
-
-
Feeding Period: 8 weeks.
2. Sample Collection and Analysis:
-
Blood Collection: At the end of the feeding period, blood is collected via cardiac puncture after an overnight fast. Plasma is separated by centrifugation.
-
Lipid Analysis: Plasma total cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic assay kits. Non-HDL cholesterol is calculated as Total Cholesterol - HDL Cholesterol.
-
Aortic Function Assessment:
-
The thoracic aorta is carefully excised and placed in Krebs-Henseleit buffer.
-
Aortic rings (2-3 mm) are mounted in an organ bath containing the buffer, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Isometric tension is recorded. Rings are pre-contracted with phenylephrine.
-
Endothelium-dependent relaxation is assessed by cumulative addition of acetylcholine.
-
3. Gene Expression Analysis (Optional):
-
Livers are harvested, and RNA is extracted.
-
Real-time quantitative PCR is performed to measure the expression of genes involved in cholesterol metabolism (e.g., SREBP-2, HMG-CoA reductase) and inflammation (e.g., COX-2).
In Vitro Macrophage Cytokine Production Assay
This protocol outlines a method to compare the direct effects of n-3 DPA and n-6 DPA on inflammatory cytokine production in macrophages.
1. Cell Culture:
-
Cell Line: Human THP-1 monocytes or murine RAW 264.7 macrophages.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, at 37°C in a 5% CO2 incubator.
-
Differentiation (for THP-1): Treat with phorbol 12-myristate 13-acetate (PMA) for 48 hours to differentiate into macrophages.
2. Treatment:
-
Seed differentiated THP-1 or RAW 264.7 cells in 24-well plates.
-
Pre-incubate cells with varying concentrations of n-3 DPA or n-6 DPA (e.g., 10, 25, 50 µM) for 24 hours. A vehicle control (e.g., ethanol) should be included.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.
3. Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based assay.
4. Data Analysis:
-
Normalize cytokine concentrations to the total protein content of the cells in each well.
-
Compare the cytokine levels between the different treatment groups to determine the effects of n-3 DPA and n-6 DPA.
In Vitro NF-κB Activation Assay
This protocol describes how to assess the impact of n-3 DPA and n-6 DPA on the activation of the key pro-inflammatory transcription factor, NF-κB.
1. Cell Culture and Treatment:
-
Use a suitable cell line, such as HeLa cells or macrophages, cultured as described above.
-
Seed cells in a multi-well plate suitable for microscopy or a plate reader.
-
Treat cells with n-3 DPA, n-6 DPA, or vehicle control for a specified period (e.g., 1-4 hours).
-
Stimulate with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL), for 30-60 minutes.
2. NF-κB Translocation Analysis (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
3. NF-κB DNA Binding Activity (ELISA-based Assay):
-
Prepare nuclear extracts from the treated cells.
-
Use a commercial NF-κB p65 transcription factor assay kit. This assay measures the binding of activated NF-κB in the nuclear extract to a specific oligonucleotide sequence immobilized on a microplate.
-
The bound p65 is detected with a specific antibody and a colorimetric or chemiluminescent substrate.
4. Data Analysis:
-
For immunofluorescence, calculate the ratio of nuclear to cytoplasmic fluorescence intensity of p65.
-
For the ELISA-based assay, compare the absorbance or luminescence readings between treatment groups.
Conclusion
The available evidence clearly indicates that n-3 DPA and n-6 DPA (this compound) have distinct and often opposing physiological effects. N-3 DPA demonstrates anti-inflammatory and vasculoprotective properties, primarily through its conversion to specialized pro-resolving mediators.[2] In contrast, n-6 DPA, as a downstream metabolite of arachidonic acid, is implicated in pro-inflammatory pathways. These differences are critical for researchers and drug development professionals to consider when investigating the therapeutic potential of polyunsaturated fatty acids. Further research is warranted to fully elucidate the specific mechanisms of action and to explore the therapeutic applications of modulating the balance between these two DPA isomers.
References
- 1. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting effects of n-3 and n-6 fatty acids on cyclooxygenase-2 in model systems for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Role of Osbond Acid in Nonalcoholic Steatohepatitis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has led to the investigation of numerous therapeutic targets. This guide provides a comparative analysis of Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid), an omega-6 polyunsaturated fatty acid, and leading therapeutic candidates in clinical development for NASH. While elevated levels of very long-chain fatty acids, including this compound, are a hallmark of NASH, its role as a therapeutic agent is not established.[1] This guide will objectively compare the known metabolic and inflammatory effects of this compound with the performance of Obeticholic Acid, Elafibranor, Semaglutide, and Lanifibranor, supported by experimental data.
Comparative Efficacy of NASH Therapies
The following table summarizes the quantitative outcomes from pivotal clinical trials of key therapeutic agents for NASH, providing a benchmark against which the potential role of this compound can be contextualized.
| Therapeutic Agent | Trial Name | Primary Endpoint(s) | Results |
| Obeticholic Acid (OCA) | REGENERATE | Fibrosis improvement of ≥1 stage with no worsening of NASH OR NASH resolution with no worsening of fibrosis. | At 18 months, 23.1% of patients on 25 mg OCA achieved fibrosis improvement vs. 11.9% on placebo (p=0.0002). The NASH resolution endpoint was not met.[2][3][4] |
| Elafibranor | GOLDEN | NASH resolution without worsening of fibrosis. | The phase 3 RESOLVE-IT trial was terminated for lack of efficacy, as it did not meet its primary endpoint.[5] In the phase 2b GOLDEN trial, a post-hoc analysis showed NASH resolution in 19% of patients on 120 mg elafibranor vs. 12% on placebo (p=0.045). |
| Semaglutide | Phase 2 NASH Trial | NASH resolution with no worsening of fibrosis. | At 72 weeks, 59% of patients on 0.4 mg semaglutide achieved NASH resolution vs. 17% on placebo (p<0.001). However, a separate phase 2 trial in patients with advanced fibrosis (F4) did not meet the primary endpoint of fibrosis improvement. |
| Lanifibranor | NATIVE | Decrease of at least 2 points in the SAF-A score without worsening of fibrosis. | At 24 weeks, 55% of patients on the 1200 mg dose of lanifibranor met the primary endpoint vs. 33% on placebo (p=0.007). |
Signaling Pathways in NASH Pathophysiology and Treatment
The development and progression of NASH involve a complex interplay of metabolic and inflammatory signaling pathways. The diagrams below illustrate the established mechanisms of action for the comparator drugs and the hypothesized role of this compound based on current research.
Caption: Obeticholic Acid Signaling Pathway.
Caption: PPAR Agonist Signaling Pathways.
Caption: Semaglutide Signaling Pathway.
Caption: Hypothesized this compound Metabolic Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental designs for a preclinical NASH model and the pivotal clinical trials of the comparator drugs.
Preclinical Model: Western Diet-Induced NASH in Mice
-
Objective: To induce a murine model of NASH that recapitulates the key histological and metabolic features of the human disease.
-
Animal Model: Male C57BL/6J mice.
-
Diet: A "Western-style" diet high in fat (e.g., 40-45% of calories), fructose, and cholesterol. A common composition includes 21.1% fat, 41% sucrose, and 1.25% cholesterol by weight. Alternatively, a diet with 45% kcal from fat and drinking water supplemented with high-fructose corn syrup equivalents (42 g/L) is used.
-
Duration: Typically 16-24 weeks to induce steatohepatitis and fibrosis.
-
Assessments:
-
Histology: Liver tissue is stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning, and with Sirius Red for fibrosis. The NAFLD Activity Score (NAS) is used for grading.
-
Metabolic Parameters: Serum levels of glucose, insulin, triglycerides, and cholesterol are measured.
-
Gene Expression: Hepatic expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN), fatty acid oxidation (e.g., PPARα, CPT1A), and inflammation (e.g., TNF-α, IL-6) are quantified by qRT-PCR.
-
Clinical Trial Protocols
| Trial | Therapeutic Agent | Study Design | Patient Population | Primary Endpoint(s) | Duration |
| REGENERATE | Obeticholic Acid | Phase 3, randomized, double-blind, placebo-controlled. | Adults with biopsy-confirmed NASH and fibrosis stage F2 or F3. | Improvement in fibrosis by ≥1 stage without worsening of NASH, OR resolution of NASH without worsening of fibrosis at 18 months. | Ongoing, with interim analysis at 18 months. |
| GOLDEN | Elafibranor | Phase 2b, randomized, double-blind, placebo-controlled. | Adults with biopsy-confirmed NASH without cirrhosis. | Resolution of NASH without worsening of fibrosis at 52 weeks. | 52 weeks. |
| Phase 2 NASH Trial | Semaglutide | Phase 2, randomized, double-blind, placebo-controlled. | Adults with biopsy-confirmed NASH and fibrosis stage F1, F2, or F3. | Resolution of NASH with no worsening of fibrosis at 72 weeks. | 72 weeks. |
| NATIVE | Lanifibranor | Phase 2b, randomized, double-blind, placebo-controlled. | Adults with non-cirrhotic, highly active NASH. | Decrease of at least 2 points in the SAF-A score without worsening of fibrosis at 24 weeks. | 24 weeks. |
Validating the Role of this compound
Current evidence does not support a therapeutic role for this compound in NASH. In contrast, its elevated levels in NASH patients suggest it may be a biomarker or a contributor to the disease process. One study on the metabolism of n-6 docosapentaenoic acid (this compound) in rats demonstrated its retroconversion to arachidonic acid (AA). AA is a precursor to pro-inflammatory eicosanoids, which could exacerbate the inflammatory component of NASH.
Interestingly, a study on the n-3 isomer of DPA (docosapentaenoic acid) showed that it down-regulates the expression of genes involved in fat synthesis in liver cells, including SREBP-1c, a key regulator of lipogenesis. While this finding is for a different isomer, it raises the possibility that this compound could have complex and potentially opposing effects on lipid metabolism. If this compound also down-regulates SREBP-1c, it might have a localized anti-lipogenic effect, but this could be overshadowed by its pro-inflammatory potential through conversion to arachidonic acid.
Conclusion
In the landscape of NASH therapeutics, agents like Obeticholic Acid, Semaglutide, and Lanifibranor have demonstrated varying degrees of efficacy in resolving steatohepatitis and/or improving fibrosis in clinical trials by targeting key metabolic and inflammatory pathways. The role of this compound in NASH appears to be more aligned with that of a disease marker or a potential mediator of inflammation rather than a therapeutic agent. Its metabolism to the pro-inflammatory arachidonic acid is a key consideration. Further research is warranted to fully elucidate the specific effects of this compound on hepatic steatosis, inflammation, and fibrosis to definitively validate its role in the pathophysiology of NASH. This understanding is critical for the development of novel therapeutic strategies that may involve modulating the metabolism of specific fatty acids.
References
- 1. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 3 Trial of Semaglutide in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role for PPARα in the control of SREBP activity and lipid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosapentaenoic acid attenuates progression of hepatic fibrosis with inhibition of reactive oxygen species production in rats fed methionine- and choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism and distribution of docosapentaenoic acid (n-6) in rats and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Lipidomics Guide to Osbond Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the lipidomics of Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid), an omega-6 polyunsaturated fatty acid (PUFA), and its metabolites. The biological activities and metabolic pathways of this compound-derived lipid mediators are compared with those originating from its omega-3 isomer, clupanodonic acid (all-cis-7,10,13,16,19-docosapentaenoic acid), providing context for their opposing roles in inflammatory processes.
Introduction to this compound and its Omega-3 Counterpart
This compound (22:5n-6) is a long-chain omega-6 fatty acid synthesized from linoleic acid through a series of elongation and desaturation steps, with arachidonic acid (AA) as a key intermediate.[1] In contrast, clupanodonic acid (22:5n-3) is an omega-3 fatty acid that serves as a precursor to the potent anti-inflammatory and pro-resolving docosahexaenoic acid (DHA).[1] The structural difference in the position of the first double bond dictates their distinct metabolic fates and biological functions. While omega-3 PUFAs like clupanodonic acid are precursors to specialized pro-resolving mediators (SPMs) that actively resolve inflammation, omega-6 PUFAs such as this compound are typically precursors to pro-inflammatory eicosanoids.[2][3]
Comparative Data of this compound and Clupanodonic Acid Metabolites
Direct quantitative comparative data on the metabolite profiles of this compound and clupanodonic acid are scarce in the literature. However, based on their metabolic pathways, a qualitative comparison can be drawn. The following table summarizes the expected classes of metabolites and their general biological activities.
| Feature | This compound (n-6 DPA) Metabolites | Clupanodonic Acid (n-3 DPA) Metabolites |
| Precursor | Linoleic Acid -> Arachidonic Acid -> This compound | Alpha-Linolenic Acid -> Eicosapentaenoic Acid -> Clupanodonic Acid |
| Primary Metabolizing Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) | Cyclooxygenases (COX-2), Lipoxygenases (LOX) |
| Resulting Lipid Mediators | Prostaglandins (PGs) and Leukotrienes (LTs) of the 2- and 4-series (pro-inflammatory) | Resolvins (RvT1-4, RvD1n-3, RvD2n-3, RvD5n-3), Protectins (PD1n-3, PD2n-3), Maresins (MaR1n-3, MaR2n-3, MaR3n-3) (anti-inflammatory, pro-resolving) |
| General Biological Activity | Predominantly pro-inflammatory, involved in the initiation and propagation of inflammation. Recent evidence suggests potential anti-inflammatory roles in specific contexts (e.g., neuroinflammation). | Predominantly anti-inflammatory and pro-resolving, actively terminating inflammatory responses and promoting tissue repair. |
Signaling Pathways
The metabolic processing of this compound and clupanodonic acid by COX and LOX enzymes initiates distinct signaling cascades.
Experimental Protocols
Accurate quantification and comparison of this compound and clupanodonic acid metabolites require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
Experimental Workflow for Lipidomics Analysis
Key Experimental Methodologies
1. Sample Preparation and Lipid Extraction:
-
Objective: To isolate lipids from the biological matrix.
-
Protocol: The Folch method or the Bligh-Dyer method are standard protocols. Briefly, the sample is homogenized in a chloroform:methanol mixture. The addition of water or a salt solution induces phase separation, with lipids partitioning into the lower chloroform phase.
2. Saponification/Hydrolysis:
-
Objective: To cleave fatty acids from complex lipids (e.g., triglycerides, phospholipids).
-
Protocol: The lipid extract is treated with a methanolic base (e.g., KOH or NaOH) and heated to hydrolyze the ester bonds.
3. Derivatization for GC-MS Analysis:
-
Objective: To increase the volatility and thermal stability of the fatty acids for gas chromatography.
-
Protocol:
-
Fatty Acid Methyl Esters (FAMEs): The most common method involves transesterification with a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
-
Pentafluorobenzyl (PFB) Esters: For enhanced sensitivity using negative chemical ionization (NCI)-MS, fatty acids can be derivatized with PFB bromide.
-
4. GC-MS and LC-MS/MS Analysis:
-
Instrumentation:
-
GC-MS: A gas chromatograph coupled to a mass spectrometer. A capillary column (e.g., DB-225 or equivalent) is used for separation of FAMEs.
-
LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer. Reversed-phase columns (e.g., C18) are typically used for the separation of underivatized fatty acids or their metabolites.
-
-
Data Acquisition: Mass spectra are acquired in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.
5. Quantification:
-
Method: Stable isotope-labeled internal standards for specific fatty acids are added at the beginning of the sample preparation to correct for sample loss and ionization efficiency differences. Calibration curves are generated using authentic standards to determine the concentration of each analyte.
Conclusion
The comparative lipidomics of this compound and its metabolites reveals a fascinating dichotomy in the biological roles of omega-6 and omega-3 fatty acids. While this compound predominantly gives rise to pro-inflammatory eicosanoids, its omega-3 counterpart, clupanodonic acid, is a precursor to a suite of potent anti-inflammatory and pro-resolving lipid mediators. This fundamental difference underscores the importance of the dietary balance of omega-6 and omega-3 fatty acids in maintaining inflammatory homeostasis. Further research, particularly direct comparative and quantitative studies, is needed to fully elucidate the nuanced roles of this compound-derived metabolites, especially in specific physiological and pathological contexts such as neuroinflammation. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to investigate these complex lipid signaling pathways.
References
- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. Novel n-3 Docosapentaneoic Acid-Derived Pro-resolving Mediators Are Vasculoprotective and Mediate the Actions of Statins in Controlling Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential Fatty Acids and Their Metabolites in the Pathobiology of Inflammation and Its Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Osbond Acid: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Osbond acid, ensuring the protection of laboratory personnel and the environment. This document provides detailed procedures, safety protocols, and regulatory considerations for researchers, scientists, and drug development professionals handling this compound.
This compound, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid.[1][2] While it possesses moderate acidity, proper handling and disposal are paramount to maintain a safe laboratory environment and adhere to waste management regulations.[1]
Key Chemical and Physical Properties
A thorough understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes its key quantitative data.
| Property | Value |
| IUPAC Name | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid |
| Synonyms | This compound, all-cis-4,7,10,13,16-DPA, FA 22:5 |
| CAS Number | 25182-74-5 |
| Molecular Formula | C₂₂H₃₄O₂ |
| Molecular Weight | 330.50 g/mol |
| Physical State | Solid |
| Storage Temperature | -20°C |
| Storage Class | Combustible liquids |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are operating in a well-ventilated area, preferably a fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate dust or aerosols, a dust mask (type N95 or equivalent) is recommended.
-
Skin and Body Protection: A laboratory coat is mandatory.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through neutralization. This process adjusts the pH of the acidic waste to a neutral range (typically 6.0-8.0), rendering it less hazardous.
This protocol is intended for small laboratory quantities of this compound waste. For larger volumes, consult your institution's Environmental Health and Safety (EHS) department.
Materials:
-
This compound waste
-
Weak base for neutralization (e.g., 5% sodium bicarbonate solution or 1M sodium hydroxide)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers or flasks
-
Deionized water
Procedure:
-
Preparation: In a fume hood, place the beaker containing the this compound waste on a stir plate and add a stir bar. Begin gentle stirring.
-
Dilution (Optional but Recommended): For concentrated solutions, it is prudent to first dilute the acid by slowly adding it to cold water to achieve a concentration below 10%.
-
Neutralization: Slowly add the weak base solution dropwise to the stirring this compound waste. The addition of a base to an acid is an exothermic reaction, so slow addition is crucial to control the temperature.
-
pH Monitoring: Periodically check the pH of the solution using a pH strip or meter. Continue adding the base until the pH is consistently within the neutral range (6.0-8.0).
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided the resulting salt is not otherwise hazardous and local regulations permit this. Always consult your local and institutional guidelines before drain disposal.
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as ethanol, followed by water). This rinsate must be collected and neutralized before disposal.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling Osbond acid
Essential Safety Protocols for Handling "Osbond Acid"
Disclaimer: "this compound" is not a recognized chemical name in scientific literature or safety databases. The following guidance is based on the assumption that "this compound" is a strong, corrosive acid. It is imperative to identify the true chemical nature of this substance and consult its specific Safety Data Sheet (SDS) before handling. The procedures outlined below are general best practices for highly corrosive acids.
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling a hypothetical highly corrosive substance, referred to as "this compound." Adherence to these protocols is critical to mitigate risks of chemical burns, respiratory damage, and other serious injuries.
Immediate Safety & Personal Protective Equipment (PPE)
When handling potent acids, a multi-layered approach to personal protection is non-negotiable. The primary goal is to prevent any contact with the skin, eyes, and respiratory system.[1][2]
Primary Protective Gear:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1] For tasks with a higher risk of splashing, a full-face shield must be worn over the goggles to protect the entire face.[1][3]
-
Hand Protection: Use gloves specifically rated for handling corrosive acids. Butyl rubber or neoprene gloves are often recommended for their high resistance to a wide range of chemicals. Always check the manufacturer's compatibility chart for the specific acid being used. Double-gloving can provide additional protection.
-
Body Protection: An acid-resistant apron or a chemical-resistant suit is essential to protect against spills and splashes. Ensure clothing is made from non-absorbent materials like PVC or neoprene. Pant legs should be worn over boots to prevent chemicals from entering footwear.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize the inhalation of corrosive vapors. If there's a risk of exposure exceeding permissible limits, a full-face respirator with acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA) may be necessary.
Quantitative Data Summary: Personal Protective Equipment
The following table summarizes the required PPE for handling highly corrosive acids.
| Body Part | Primary Protection | Secondary Protection (High-Risk Tasks) | Recommended Materials |
| Eyes | Chemical Splash Goggles | Full-Face Shield | Polycarbonate |
| Hands | Acid-Resistant Gauntlet-Length Gloves | Double-Gloving | Butyl Rubber, Neoprene |
| Body | Chemical-Resistant Apron or Lab Coat | Acid-Resistant Full-Body Suit | PVC, Neoprene |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Chemical-Resistant Boots | Rubber, Neoprene |
| Respiratory | Chemical Fume Hood | Full-Face Respirator with Acid Gas Cartridges | N/A |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling corrosive acids minimizes the risk of accidents.
1. Preparation and Review:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific acid to understand its hazards and incompatibilities.
-
Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible.
-
Prepare and label all necessary equipment and containers before starting work.
-
Verify that a chemical spill kit with an acid neutralizer is available and that you are trained in its use.
2. Handling and Dispensing:
-
Always conduct work with corrosive acids inside a certified chemical fume hood.
-
When diluting, always add acid to water slowly , never the other way around, to prevent a violent exothermic reaction.
-
Use bottle carriers or a cart for transporting acid containers to and from storage.
-
Dispense from smaller, more manageable containers to reduce the risk of large spills.
3. Post-Handling:
-
Securely cap all containers immediately after use.
-
Decontaminate the work area thoroughly.
-
Remove PPE carefully, avoiding contact with any contaminated surfaces.
-
Wash hands and arms thoroughly with soap and water after completing the work.
Disposal Plan: Managing Corrosive Waste
Proper disposal of acidic waste is crucial to prevent environmental harm and ensure regulatory compliance.
1. Neutralization:
-
Small amounts of acid spills can be neutralized using an appropriate agent like sodium bicarbonate or soda ash.
-
After neutralization, check the pH to confirm it is within a safe range for disposal (typically between 6 and 8).
2. Collection and Storage:
-
Collect all hazardous waste in clearly labeled, compatible containers. The label should include the words "Hazardous Waste," the chemical name, and associated hazards.
-
Store waste containers in a designated Satellite Accumulation Area (SAA).
-
Acids and bases must be stored separately to prevent violent reactions.
3. Final Disposal:
-
Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by a certified chemical waste disposal service.
-
Never pour corrosive chemical waste down the drain without proper neutralization and authorization.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations when handling a highly corrosive acid, emphasizing the integration of safety checks at each stage.
Caption: Workflow for Safe Handling of Corrosive Acids.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
